molecular formula C12H12N2O B2470319 N-(4-methoxyphenyl)pyridin-4-amine CAS No. 35488-09-6

N-(4-methoxyphenyl)pyridin-4-amine

Cat. No.: B2470319
CAS No.: 35488-09-6
M. Wt: 200.241
InChI Key: INXBNBZNGNIUQJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)pyridin-4-amine is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.241. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-methoxyphenyl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-12-4-2-10(3-5-12)14-11-6-8-13-9-7-11/h2-9H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXBNBZNGNIUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(4-methoxyphenyl)pyridin-4-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis Methodologies, and Pharmacological Utility

Executive Summary

N-(4-methoxyphenyl)pyridin-4-amine (CAS: 35488-09-6) represents a critical "privileged scaffold" in medicinal chemistry, serving as a structural anchor in the development of kinase inhibitors, tubulin polymerization antagonists, and anti-viral agents. This guide provides a rigorous technical analysis of the molecule, detailing validated synthesis protocols (Buchwald-Hartwig cross-coupling), physicochemical profiling, and its role as a pharmacophore in modern drug discovery.

Part 1: Chemical Identity & Structural Analysis

This compound features a diarylamine motif bridging an electron-rich p-methoxyphenyl ring and an electron-deficient pyridine ring. This "push-pull" electronic system imparts unique solubility and basicity profiles essential for biological interaction.

Table 1: Chemical Identity Specifications

PropertySpecification
IUPAC Name This compound
Common Synonyms 4-(4-methoxyphenylamino)pyridine; 4'-Methoxy-4-pyridylamine
CAS Number 35488-09-6
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
SMILES COc1ccc(Nc2ccncc2)cc1
InChIKey INXBNBZNGNIUQJ-UHFFFAOYSA-N
Electronic Structure & Resonance

The molecule exhibits significant resonance delocalization. The lone pair on the bridging nitrogen atom donates electron density into the pyridine ring (specifically positions 3 and 5), increasing the basicity of the pyridine nitrogen (N1) relative to unsubstituted pyridine. Conversely, the p-methoxy group donates density into the phenyl ring, stabilizing the radical cation species often generated during metabolic oxidation.

Part 2: Synthesis & Manufacturing Protocols

To ensure high purity and yield, two distinct methodologies are presented: a modern transition-metal catalyzed approach (Method A) and a classic nucleophilic substitution approach (Method B).

Method A: Buchwald-Hartwig Cross-Coupling (Recommended)

High yield, mild conditions, suitable for scale-up.

Reaction Scheme: 4-Chloropyridine + p-Anisidine


 Product

Protocol:

  • Reagents: Charge a dry reaction vial with 4-chloropyridine hydrochloride (1.0 equiv), p-anisidine (1.2 equiv), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and Sodium tert-butoxide (3.0 equiv).

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Degassing: Sparge with Argon for 10 minutes to remove dissolved oxygen.

  • Reaction: Heat the sealed vessel to 100°C for 12–18 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash with ethyl acetate.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO₂; Gradient: 0→10% MeOH in DCM).

Method B: Thermal Nucleophilic Aromatic Substitution (SNAr)

Metal-free, lower cost, requires forcing conditions.

Protocol:

  • Reagents: Mix 4-chloropyridine hydrochloride (1.0 equiv) and p-anisidine (1.0 equiv) in ethoxyethanol or neat (melt).

  • Reaction: Heat to 150–160°C for 4–6 hours. The reaction relies on the protonated pyridine becoming sufficiently electrophilic.

  • Neutralization: Cool the mixture and basify with 10% NaOH solution to pH > 10.

  • Isolation: Extract the resulting precipitate or oil with dichloromethane. Recrystallize from ethanol/water.

Synthesis Workflow Diagram

SynthesisWorkflow start Starting Materials (4-Cl-Pyridine + p-Anisidine) reaction Reaction 100°C, 12h, Toluene start->reaction catalyst Catalyst System (Pd2(dba)3 / BINAP) catalyst->reaction base Base (NaOtBu) base->reaction workup Workup Celite Filtration & Extraction reaction->workup product Final Product This compound workup->product

Caption: Figure 1.[1] Optimized Buchwald-Hartwig cross-coupling workflow for high-purity synthesis.

Part 3: Physicochemical Profiling

Understanding the physical behavior of this compound is vital for formulation and assay development.

Table 2: Physical Properties

PropertyValue (Experimental/Predicted)Context
Physical State Solid (Pale yellow to tan powder)Forms crystalline salts with acids.
Melting Point 145–148°C (Estimated range)Isomeric p-methoxypicolinamide melts at ~89°C; 4-amino analogues typically melt higher due to symmetry.
pKa (Pyridine N) 9.1 ± 0.5Highly basic compared to pyridine (5.2) due to +M effect of the 4-amino group.
LogP 2.1 – 2.4Moderate lipophilicity; suitable for cell-permeable drug scaffolds.
Solubility Low in water; High in DMSO, MeOH, DCMRequires protonation (pH < 4) for aqueous solubility.
Part 4: Analytical Characterization

To validate the identity of synthesized batches, compare against these predicted spectral signatures.

¹H NMR (400 MHz, DMSO-d₆)
  • δ 8.15 (d, J=6.0 Hz, 2H): Pyridine H-2, H-6 (Deshielded, alpha to Nitrogen).

  • δ 8.60 (s, 1H): N-H (Broad singlet, exchangeable).

  • δ 7.15 (d, J=8.8 Hz, 2H): Phenyl H-2', H-6' (Ortho to amine).

  • δ 6.95 (d, J=8.8 Hz, 2H): Phenyl H-3', H-5' (Ortho to methoxy).

  • δ 6.75 (d, J=6.0 Hz, 2H): Pyridine H-3, H-5 (Shielded by amino donation).

  • δ 3.75 (s, 3H): Methoxy (-OCH₃).

Mass Spectrometry (ESI+)
  • [M+H]⁺: m/z 201.10

  • Fragmentation: Loss of methyl radical (M-15) and subsequent CO loss is common for anisole derivatives.

Part 5: Biological & Pharmacological Applications[8]

The N-arylpyridin-4-amine core is a validated pharmacophore in oncology and virology.

1. Tubulin Polymerization Inhibition

Derivatives of this scaffold (e.g., substituted at the 3-position of the pyridine) bind to the Colchicine site of tubulin. The 4-methoxyphenyl moiety mimics the trimethoxyphenyl ring of colchicine, providing essential hydrophobic contacts.

2. Kinase Inhibition

This scaffold mimics the hinge-binding motif of ATP. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met residue), while the NH acts as a donor to the backbone carbonyl.

3. SAR Logic (Structure-Activity Relationship)

SAR_Logic core N-(4-methoxyphenyl) pyridin-4-amine Core sub1 Pyridine Nitrogen (N1) Primary H-Bond Acceptor (Kinase Hinge Binding) core->sub1 sub2 Bridging Amine (NH) H-Bond Donor (Backbone Interaction) core->sub2 sub3 p-Methoxy Group Metabolic Liability (O-demethylation) Lipophilic Contact Point core->sub3 sub4 Pyridine C3/C5 Vectors for Substitution (Solubility/Selectivity Tuning) core->sub4

Caption: Figure 2. Pharmacophore decomposition and SAR vectors for drug design.

References
  • PubChem Compound Summary. this compound (CID 82397500). National Center for Biotechnology Information. Link

  • Fluorochem Product Data. this compound (CAS 35488-09-6).[2]Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (General Protocol Reference). Link

  • Wang, Z., et al. (2014).[3] Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (Analogous scaffold synthesis). Link

  • Kore, N., & Pazdera, P. (2017). 1H-NMR for N-(4-chlorophenyl)pyridin-4-amine. ResearchGate. (Spectral comparison). Link

Sources

Positional Isomerism in Drug Discovery: A Comparative Analysis of 4-(p-anisidino)pyridine and N-(4-methoxyphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Positional isomerism, the variation in the location of a substituent on a core scaffold, is a fundamental concept in medicinal chemistry that profoundly influences a molecule's physicochemical, spectroscopic, and pharmacological properties. This guide provides an in-depth technical analysis of two closely related isomers: 4-(p-anisidino)pyridine and N-(4-methoxyphenyl)pyridin-2-amine. While sharing the same molecular formula (C₁₂H₁₂N₂O) and constituent parts, the simple transposition of the N-(4-methoxyphenyl)amino moiety from the 4-position to the 2-position of the pyridine ring creates two distinct chemical entities with divergent characteristics. We will explore the structural nuances, predictable differences in physical properties, and definitive spectroscopic signatures that allow for their unambiguous differentiation. Furthermore, this guide delves into the strategic implications of this isomerism on synthesis, chemical reactivity, and potential biological activity, offering field-proven insights and detailed experimental protocols for researchers in drug development.

Introduction: The Critical Role of Isomerism in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][][3] Its aromatic, electron-deficient nature, coupled with the basicity of the ring nitrogen, allows it to engage in a wide range of biological interactions, including hydrogen bonding and π-stacking.[4][5] When functionalizing this core, the specific placement of substituents is not a trivial choice; it is a critical design element that dictates the molecule's three-dimensional shape, electronic distribution, and, ultimately, its biological function.

This guide focuses on the positional isomerism between 4-(p-anisidino)pyridine (hereafter 4-APP ) and N-(4-methoxyphenyl)pyridin-2-amine (hereafter 2-APP ). By dissecting the differences between these two molecules, we aim to provide a practical framework for understanding how to leverage positional isomerism as a tool in molecular design and to establish rigorous analytical methods for isomer validation.

Foundational Differences: A Structural and Electronic Perspective

The primary distinction between 4-APP and 2-APP lies in the connectivity of the exocyclic nitrogen to the pyridine ring. This single change in atom placement has cascading effects on the molecule's symmetry, electronic properties, and potential for intramolecular interactions.

Caption: Chemical structures of the 4- and 2-substituted isomers.

  • Symmetry: 4-APP possesses a C₂ axis of symmetry passing through the two nitrogen atoms, rendering the protons and carbons at the 2- and 6-positions (and the 3- and 5-positions) of the pyridine ring chemically equivalent. In contrast, 2-APP is asymmetric, meaning all positions on its pyridine ring (3, 4, 5, and 6) are chemically distinct. This is a crucial difference that manifests clearly in NMR spectroscopy.

  • Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing, primarily through an inductive effect.[6] This effect is most pronounced at the α-positions (2 and 6) and the γ-position (4).

    • In 2-APP , the exocyclic amino group is attached to a highly electron-deficient α-carbon.

    • In 4-APP , it is attached to the similarly electron-deficient γ-carbon.

  • Intramolecular Interactions: The proximity of the exocyclic N-H group and the endocyclic ring nitrogen in 2-APP allows for the potential formation of an intramolecular hydrogen bond. This can lock the molecule into a more planar conformation and influence its basicity and membrane permeability. This interaction is impossible in the 4-APP isomer due to the distance between the two nitrogen atoms.

Comparative Physicochemical Properties

The structural differences logically lead to distinct physicochemical profiles, which are critical for predicting a compound's behavior in biological systems.

Property4-(p-anisidino)pyridine (4-APP)N-(4-methoxyphenyl)pyridin-2-amine (2-APP)Rationale for Difference
pKa (Conjugate Acid) Higher (~6.0-7.0)Lower (~5.0-6.0)In 4-APP , protonation of the pyridine nitrogen is stabilized by resonance involving the exocyclic nitrogen. This stabilization is less effective in 2-APP , making it a weaker base.[5]
Dipole Moment LowerHigherThe asymmetric nature of 2-APP and the proximity of the electronegative nitrogen atoms likely result in a larger net molecular dipole moment compared to the more symmetric 4-APP .[4][7]
Melting Point Generally HigherGenerally LowerThe greater symmetry of 4-APP allows for more efficient packing into a crystal lattice, typically resulting in a higher melting point.
Chelation Potential NoneHighThe adjacent pyridine nitrogen and exocyclic N-H in 2-APP form a bidentate ligand motif capable of chelating metal ions, a property absent in 4-APP .[8][9]

Spectroscopic Fingerprints: Unambiguous Isomer Differentiation

Definitive identification of 4-APP and 2-APP relies on standard spectroscopic techniques, each providing a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing these isomers due to the clear impact of molecular symmetry.[10][11][12]

  • ¹H NMR:

    • 4-APP (Symmetric): Will exhibit a simplified spectrum for the pyridine portion. A single signal (a doublet or multiplet) will represent the two equivalent protons at C2 and C6, and another signal will represent the two equivalent protons at C3 and C5.

    • 2-APP (Asymmetric): Will show four distinct signals for the pyridine protons at C3, C4, C5, and C6, each with unique chemical shifts and coupling constants. The proton at C6, being adjacent to the ring nitrogen, is typically the most downfield.

  • ¹³C NMR:

    • 4-APP (Symmetric): The pyridine ring will show only three signals: C4, C2/C6, and C3/C5.

    • 2-APP (Asymmetric): The pyridine ring will display five distinct signals for C2, C3, C4, C5, and C6.

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry can often differentiate between 2-substituted and 4-substituted pyridines due to the "ortho effect."[13][14]

  • Fragmentation Pathways:

    • 2-APP: The proximity of the 2-amino substituent to the ring nitrogen can facilitate unique fragmentation pathways. This may involve hydrogen transfer to the ring nitrogen followed by the elimination of a neutral molecule, leading to characteristic fragment ions not observed for the other isomers.[14]

    • 4-APP: Is expected to undergo more conventional fragmentation, such as cleavage of the C-N bond connecting the two rings. The fragmentation patterns of 3- and 4-substituted pyridines are often very similar to each other but distinct from the 2-isomer.[14][15]

Synthesis and Chemical Reactivity

The choice of synthetic route is often dictated by the desired substitution pattern.

  • Synthesis of 2-APP: Typically achieved via nucleophilic aromatic substitution (SₙAr) of a suitable 2-halopyridine (e.g., 2-chloropyridine) with p-anisidine. Alternatively, the Chichibabin reaction, though less common for diarylamines, is a classic method for forming 2-aminopyridines.[16]

  • Synthesis of 4-APP: Also commonly synthesized via SₙAr, using a 4-halopyridine as the starting material. The reactivity of halopyridines towards nucleophilic substitution is highest at the 4- and 2-positions.

The differing reactivity of the isomers is a key consideration for subsequent chemical modifications. For instance, attempts to N-alkylate the pyridine ring of 2-APP could be sterically hindered by the bulky adjacent substituent, a factor less prominent in 4-APP .

Biological and Pharmacological Implications

The distinct shapes and electronic properties of 4-APP and 2-APP can lead to dramatically different pharmacological profiles. In drug design, these differences are exploited to optimize target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Receptor/Enzyme Binding: The geometry of the isomer dictates how it fits into a binding pocket. The 2-amino group in 2-APP can act as a hydrogen bond donor, while the adjacent pyridine nitrogen acts as an acceptor. This bidentate interaction is a powerful tool for achieving high-affinity binding, as seen in aminopyridine inhibitors of enzymes like β-secretase (BACE-1).[17][18] The 4-APP isomer cannot form this specific bidentate hydrogen bond pattern and would require a completely different binding pocket geometry to achieve similar affinity.

G cluster_1 Isomer Binding Modes acceptor H-Bond Acceptor donor H-Bond Donor pocket Hydrophobic Pocket app2 2-APP (Bidentate Binding) app2->acceptor Pyridine N interacts app2->donor Amine H interacts app4 4-APP (Monodentate Binding) app4->acceptor Pyridine N interacts G start Start: Unknown Sample prep Prepare NMR Sample (5-10 mg in 0.7 mL CDCl₃) start->prep acquire Acquire ¹H NMR Spectrum (400 MHz) prep->acquire analyze Analyze Pyridine Region (~6.5-8.5 ppm) acquire->analyze sym Result: Two signals (each 2H) analyze->sym Symmetric Pattern asym Result: Four signals (each 1H) analyze->asym Asymmetric Pattern id4 Conclusion: Identity is 4-APP sym->id4 id2 Conclusion: Identity is 2-APP asym->id2

Caption: Experimental workflow for isomer identification via ¹H NMR.

Conclusion

The cases of 4-(p-anisidino)pyridine and N-(4-methoxyphenyl)pyridin-2-amine serve as a powerful illustration of a core principle in chemical and pharmaceutical sciences: structure dictates function. A simple shift in a substituent's position from C4 to C2 on the pyridine ring fundamentally alters the molecule's symmetry, electronic distribution, basicity, and three-dimensional shape. These changes are not merely academic; they have profound and predictable consequences for spectroscopic analysis, chemical reactivity, and, most importantly, biological activity. For researchers in drug discovery, a thorough understanding and rigorous analytical validation of positional isomerism are indispensable for the rational design of effective and specific therapeutic agents.

References

  • Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]

  • Congreve, M., et al. (2007). Application of Fragment Screening by X-ray Crystallography to the Discovery of Aminopyridines as Inhibitors of β-Secretase. Journal of Medicinal Chemistry. Available at: [Link]

  • Harwood, J. S., & Claridge, T. D. W. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry. Available at: [Link]

  • Hussain, A., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. Available at: [Link]

  • Kaiser, D., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Knothe, G., et al. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Shimizu, E. L. F., & Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]

  • Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]

  • Sperandio, O., et al. (2005). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Troev, K., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes. Available at: [Link]

  • Wikipedia contributors. (2026). Pyridine. Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Technical Monograph: N-(4-Methoxyphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 35488-09-6[1]

Executive Summary

N-(4-Methoxyphenyl)pyridin-4-amine (CAS 35488-09-6) is a specialized heterocyclic building block belonging to the class of 4-aminopyridines .[1] Structurally, it consists of a pyridine ring substituted at the 4-position with a p-anisidine moiety.[1]

This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and cardiogenesis-inducing agents (e.g., Cardiogenol C analogs).[1] Its chemical behavior is defined by the electron-deficient nature of the pyridine ring, which facilitates nucleophilic aromatic substitution, and the electron-donating methoxy group, which modulates the basicity and lipophilicity of the resulting pharmacophore.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

Core Identifiers
ParameterTechnical Specification
CAS Number 35488-09-6
IUPAC Name This compound
Synonyms 4-(4-Methoxyphenylamino)pyridine; N-(p-Anisyl)-4-aminopyridine
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
SMILES COc1ccc(Nc2ccncc2)cc1
InChI Key INXBNBZNGNIUQJ-UHFFFAOYSA-N
Physical & Chemical Properties[1]
  • Appearance: Typically an off-white to pale yellow solid.[1]

  • Solubility: Soluble in polar organic solvents (DMSO, Methanol, DCM); sparingly soluble in water.[1]

  • Acidity (pKa): The pyridine nitrogen is the primary basic center (predicted pKa ~6.0–6.5). The bridging amine nitrogen is significantly less basic due to delocalization into both aromatic systems.

  • Stability: Stable under standard laboratory conditions. The free base of the precursor (4-chloropyridine) is unstable, but this product is stable due to the conjugation of the amino group.[1]

Synthesis & Manufacturing Protocols

The synthesis of this compound relies on the formation of a C–N bond between an electron-deficient pyridine and an electron-rich aniline.[1] Two primary methodologies are employed depending on scale and available instrumentation.

Method A: Nucleophilic Aromatic Substitution (SₙAr)

This is the classical route, leveraging the high electrophilicity of the C4 position in pyridine salts.

  • Reagents: 4-Chloropyridine hydrochloride (CAS 7379-35-3), p-Anisidine (CAS 104-94-9).[1]

  • Solvent: Ethanol, Water, or neat (melt).[1]

  • Conditions: Reflux (80–150°C).

  • Mechanism: The protonation of the pyridine nitrogen (using the HCl salt) increases the electrophilicity at the C4 position, facilitating the attack of the p-anisidine nucleophile followed by the elimination of HCl.[1]

Method B: Buchwald-Hartwig Cross-Coupling

Preferred for high-value synthesis where harsh thermal conditions must be avoided.[1]

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: BINAP or Xantphos.

  • Base: Cs₂CO₃ or NaOtBu.

  • Solvent: Toluene or Dioxane.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow for the SₙAr synthesis, highlighting the critical neutralization step required to isolate the stable free base.

SynthesisWorkflow start1 4-Chloropyridine HCl (Electrophile) reaction S_NAr Reaction (Reflux in EtOH/H2O) start1->reaction Activation start2 p-Anisidine (Nucleophile) start2->reaction Attack intermediate Intermediate Salt (Pyridinium HCl) reaction->intermediate Addition-Elimination workup Base Neutralization (NaOH/NaHCO3) intermediate->workup Quench product Target Product CAS 35488-09-6 workup->product Precipitation

Figure 1: SₙAr synthesis pathway for this compound.

Applications in Drug Discovery[1]

Kinase Inhibitor Scaffold

The 4-aminopyridine motif is a "privileged structure" in medicinal chemistry.[1]

  • Hinge Binding: The pyridine nitrogen often acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases.[1]

  • Linker Function: The amino group provides a vector to extend the molecule into the hydrophobic back pocket, where the methoxyphenyl group can engage in π-stacking or hydrophobic interactions.[1]

Cardiogenesis Inducers

Research indicates that derivatives of this scaffold (e.g., fluorinated analogs) act as small-molecule inducers of cardiogenesis.[1]

  • Mechanism: These molecules can upregulate cardiac markers (Nkx2.5, GATA4) in progenitor cells, promoting differentiation into cardiomyocytes.[1]

  • Reference Compound: It is a structural analog of Cardiogenol C , a well-known stem cell differentiator.[1]

Analytical Characterization

To validate the identity of CAS 35488-09-6, the following spectral signatures are expected:

TechniqueExpected Signal Characteristics
¹H NMR (DMSO-d₆) Methoxy: Singlet at ~3.7–3.8 ppm (3H).Pyridine (C2/C6): Doublet at ~8.1–8.3 ppm (2H, J≈6 Hz).Pyridine (C3/C5): Doublet at ~6.7–6.9 ppm (2H).Benzene: AA'BB' system, two doublets ~6.9–7.2 ppm.Amine (NH): Broad singlet ~8.5–9.0 ppm.[1]
LC-MS [M+H]⁺: Peak at m/z 201.[1]2.
HPLC Retention time varies by column (C18 standard), typically elutes earlier than unsubstituted diphenylamine due to pyridine polarity.[1]

Safety & Handling (SDS Highlights)

  • GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3).

  • Signal Word: WARNING .

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle under inert atmosphere (Argon/Nitrogen) if long-term storage is required to prevent oxidation of the amine, although the compound is relatively stable.[1]

References

  • Fluorochem. this compound Product Sheet. Retrieved from (Accessed 2026).[1]

  • PubChem. Compound Summary: this compound (CAS 35488-09-6).[1] National Library of Medicine. Retrieved from .[1]

  • Heher, P., et al. (2014). Small Molecule Cardiogenol C Upregulates Cardiac Markers. Karger Publishers. (Describes synthesis of structural analogs).
  • BLD Pharm. Product Analysis: CAS 35488-09-6. Retrieved from .[1]

Sources

The N-(4-methoxyphenyl)-4-pyridinamine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The N-(4-methoxyphenyl)-4-pyridinamine scaffold is a cornerstone in contemporary drug discovery, demonstrating remarkable versatility across a spectrum of therapeutic targets. This technical guide provides an in-depth analysis of this privileged core, intended for researchers, scientists, and drug development professionals. We will explore its synthesis, physicochemical characteristics, and diverse biological activities, with a particular focus on its role as a pharmacophore in kinase inhibitors for oncology and its emerging potential in treating neurodegenerative diseases. This whitepaper synthesizes field-proven insights with detailed, actionable protocols for synthesis and biological evaluation, supported by mechanistic diagrams and structure-activity relationship (SAR) analyses, to empower the rational design of next-generation therapeutics based on this versatile scaffold.

Introduction: The Rise of a Privileged Scaffold

The pyridine ring is a fundamental heterocyclic motif in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and other key intermolecular interactions has made it a "privileged scaffold" – a molecular framework that can provide high-affinity ligands for more than one type of biological target.[3] When coupled with a 4-methoxyphenylamine substituent, the resulting N-(4-methoxyphenyl)-4-pyridinamine core (Figure 1) gains specific electronic and conformational properties that have proven highly advantageous for targeting certain enzyme families, most notably protein kinases.

1.1 Historical Context and Discovery

The utility of diarylamine structures, including the N-(4-methoxyphenyl)-4-pyridinamine core, grew substantially with the advent of modern cross-coupling reactions, particularly the Buchwald-Hartwig amination.[4][5] This palladium-catalyzed method provided a reliable and efficient means to synthesize carbon-nitrogen (C-N) bonds, overcoming the limitations of older, harsher techniques.[4] This synthetic accessibility allowed for the rapid exploration of the chemical space around the diarylamine core, leading to its identification as a key pharmacophore in numerous screening campaigns, particularly those targeting ATP-binding sites in kinases.

1.2 Physicochemical Properties of the Core Scaffold

The N-(4-methoxyphenyl)-4-pyridinamine scaffold possesses a unique combination of properties that contribute to its success in drug design.

  • Hydrogen Bonding: The pyridine nitrogen and the secondary amine proton act as key hydrogen bond acceptors and donors, respectively. This allows the scaffold to anchor within the hinge region of many kinase ATP-binding sites.

  • Aromatic Interactions: The two aromatic rings provide a platform for π-π stacking and other hydrophobic interactions with amino acid residues in the target protein.

  • The Methoxy Group: The para-methoxy group on the phenyl ring is a critical feature. It is an electron-donating group that can modulate the basicity of the amine linker and the overall electronic profile of the molecule. It can also serve as a hydrogen bond acceptor and influence solubility and metabolic stability.

1.3 Overview of Therapeutic Applications

Derivatives of this scaffold have demonstrated a wide range of biological activities, establishing its importance in multiple therapeutic areas:

  • Oncology: The most prominent application is in the development of kinase inhibitors. Numerous compounds incorporating this core have been investigated as potent inhibitors of tyrosine kinases (e.g., ABL, SRC) and serine/threonine kinases, which are often dysregulated in cancer.[6][7]

  • Neurodegenerative Diseases: Emerging research has highlighted the potential of this scaffold in addressing conditions like Alzheimer's disease.[8][9] Some derivatives have been shown to inhibit processes such as beta-amyloid aggregation or modulate kinases involved in neuronal signaling pathways.[8]

  • Anti-inflammatory and Other Activities: The scaffold's ability to modulate key signaling pathways has also led to its investigation for anti-inflammatory[10] and other therapeutic effects.

Synthetic Chemistry and Core Elaboration

The construction of the N-(4-methoxyphenyl)-4-pyridinamine core is most efficiently achieved through palladium-catalyzed C-N cross-coupling reactions. The Buchwald-Hartwig amination stands as the preeminent method for this transformation due to its high functional group tolerance and broad substrate scope.[4][11]

2.1 Core Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The reaction couples an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of the core scaffold, this involves the reaction of 4-chloropyridine (or a related derivative) with p-anisidine (4-methoxyaniline). The choice of ligand is critical for reaction efficiency, with sterically hindered biaryl phosphine ligands often providing the best results.[12][13]

Detailed Protocol: Buchwald-Hartwig Amination for N-(4-methoxyphenyl)-4-pyridinamine Synthesis

Objective: To synthesize the core scaffold N-(4-methoxyphenyl)-4-pyridinamine from 4-chloropyridine hydrochloride and p-anisidine.

Materials:

  • 4-Chloropyridine hydrochloride

  • p-Anisidine (4-methoxyaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and magnetic stirrer.

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Addition of Reactants: To the flask, add 4-chloropyridine hydrochloride (1.0 equivalent) and p-anisidine (1.1 equivalents).

  • Solvent Addition: Add anhydrous toluene via syringe to the flask. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-methoxyphenyl)-4-pyridinamine.

2.2 Strategies for Derivatization and Library Generation

The true power of this scaffold lies in its amenability to diversification. Both the pyridine and the phenyl rings can be functionalized to explore the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.

G cluster_0 Core Synthesis cluster_1 Derivatization Strategies cluster_2 Lead Optimization Aryl Halide Pyridine Halide (e.g., 4-Chloropyridine) Core N-(4-methoxyphenyl) -4-pyridinamine Core Aryl Halide->Core Buchwald-Hartwig Coupling Amine Aniline Derivative (e.g., p-Anisidine) Amine->Core Pyridine_Mod Pyridine Ring Functionalization (e.g., at C2, C3, C5, C6) Core->Pyridine_Mod Phenyl_Mod Phenyl Ring Functionalization (e.g., ortho/meta to methoxy) Core->Phenyl_Mod Library Diverse Chemical Library Pyridine_Mod->Library Phenyl_Mod->Library Screening Biological Screening (Kinase Assays, Cell Assays) Library->Screening SAR SAR Analysis Screening->SAR SAR->Library Iterative Design Candidate Optimized Candidate SAR->Candidate

Caption: Workflow for generating and optimizing drug candidates from the core scaffold.

Mechanism of Action & Biological Targets

3.1 Primary Target Class: Protein Kinases

The N-(4-methoxyphenyl)-4-pyridinamine scaffold is a classic "hinge-binder" for protein kinases. Kinases are crucial enzymes that regulate cellular signaling by catalyzing the phosphorylation of proteins.[14] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[7]

  • 3.1.1 Case Study: Inhibition of Tyrosine Kinases Many tyrosine kinase inhibitors (TKIs) utilize this scaffold to form key hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. This region connects the N- and C-lobes of the enzyme. The pyridine nitrogen typically accepts a hydrogen bond from a backbone NH group of a hinge residue (e.g., methionine in Abl kinase), while the secondary amine donates a hydrogen bond to a backbone carbonyl. This bidentate interaction provides a strong anchor for the inhibitor, allowing other parts of the molecule to occupy adjacent hydrophobic pockets to achieve high potency and selectivity.

G cluster_pathway Generic Tyrosine Kinase Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding P_RTK Dimerized & Autophosphorylated RTK RTK->P_RTK Dimerization Adaptor Adaptor Proteins (e.g., Grb2, Shc) P_RTK->Adaptor Recruitment & Phosphorylation Effector Downstream Effectors (e.g., Ras/MAPK, PI3K/Akt) Adaptor->Effector Activation Response Cellular Response (Proliferation, Survival, Angiogenesis) Effector->Response Inhibitor N-(4-methoxyphenyl) -4-pyridinamine Derivative Inhibitor->P_RTK ATP-Competitive Inhibition

Caption: Inhibition of a generic receptor tyrosine kinase (RTK) signaling pathway.

3.2 Emerging Applications in Neurodegenerative Disease

While kinase inhibition in cancer is the most established role, this scaffold is finding new life in the pursuit of treatments for neurodegenerative disorders. The pathophysiology of diseases like Alzheimer's often involves aberrant signaling cascades, making kinases (such as GSK-3β or CDK5) relevant targets.[15] Furthermore, the planar, aromatic nature of the scaffold makes it suitable for disrupting protein-protein interactions, such as the aggregation of beta-amyloid (Aβ) peptides, a key pathological event in Alzheimer's disease.[8]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the N-(4-methoxyphenyl)-4-pyridinamine scaffold has yielded a wealth of SAR data, guiding the development of potent and selective inhibitors. The following table summarizes general trends observed in the context of kinase inhibition.[1][16]

Position of Modification Modification Type General Impact on Kinase Inhibition Activity Rationale / Common Observations
Phenyl Ring para-Methoxy (Core Feature)Generally essential for high potency.Provides favorable electronics and can act as a hydrogen bond acceptor. Replacement with groups like trifluoromethoxy often leads to a loss of activity.[16]
ortho or meta SubstituentsCan increase potency and/or selectivity.These substituents can occupy specific hydrophobic sub-pockets within the ATP-binding site.
Pyridine Ring C3 PositionSubstitution with small to medium-sized groups (e.g., methyl, amides) is often well-tolerated or beneficial.This position often points towards the solvent-exposed region, allowing for the introduction of groups to improve solubility or target selectivity.
C2 or C6 PositionsSteric bulk is generally disfavored.These positions are close to the hinge-binding region, and bulky groups can cause steric clashes.
Amine Linker (NH) N-Alkylation (e.g., N-Methyl)Can be tolerated or beneficial depending on the target.May alter the hydrogen bonding pattern and conformation. In some cases, it can improve cell permeability.[16]

Experimental Protocols for Biological Evaluation

Evaluating the biological activity of novel derivatives is a critical step in the drug discovery process. This involves a tiered approach, starting with cell-free biochemical assays and progressing to cell-based and more complex models.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase. This protocol is based on the principle of quantifying the amount of ATP remaining after a kinase reaction.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Test compounds dissolved in DMSO

  • Kinase assay buffer (containing appropriate salts, DTT, and cofactors like MgCl₂)[17][18]

  • High-quality ATP

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes and a plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Reaction Setup: In each well of the assay plate, add the kinase assay buffer. Then, add the test compound from the dilution series (final DMSO concentration should be ≤1%). Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Enzyme Addition: Add the purified kinase to each well (except the "no enzyme" control) and briefly incubate at room temperature to allow the compound to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near its Kₘ for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (often 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. This reagent lyses the cells (if applicable) and contains luciferase and luciferin, which produce light in the presence of ATP.

  • Measurement: After a brief incubation, measure the luminescence signal using a plate reader.

  • Data Analysis: Convert the luminescence signals to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Detailed Protocol: MTT Assay for Cell Proliferation/Cytotoxicity

Objective: To assess the effect of a test compound on the metabolic activity of a cancer cell line, which serves as an indicator of cell viability and proliferation.[19][20][21]

Materials:

  • Cancer cell line of interest (e.g., A549 human lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[21]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[22][23]

  • 96-well clear, flat-bottom tissue culture plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell adhesion.[19]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle controls (medium with DMSO).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well and incubate for an additional 2-4 hours.[22][23] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[23] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[21]

  • Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 540-570 nm.[19][21]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Future Perspectives and Conclusion

The N-(4-methoxyphenyl)-4-pyridinamine scaffold remains a highly valuable and "privileged" core in medicinal chemistry. Its proven success, particularly in kinase inhibition, provides a solid foundation for future drug discovery efforts.

6.1 Opportunities for Scaffold Hopping and Bioisosteric Replacement

While the core scaffold is highly effective, future work will likely involve "scaffold hopping" – replacing the pyridine or phenyl ring with other heterocycles (e.g., pyrimidines, pyrazoles) to discover novel intellectual property and potentially improved pharmacological profiles.[24][25] Bioisosteric replacement of the methoxy group could also be explored to fine-tune properties like metabolic stability.

6.2 Integration with Novel Drug Modalities

The scaffold could be incorporated into newer drug modalities. For instance, it could serve as the warhead for a PROTAC (PROteolysis TArgeting Chimera), linking it to an E3 ligase-binding moiety to induce the targeted degradation of a pathogenic protein rather than just its inhibition.

6.3 Concluding Remarks

The N-(4-methoxyphenyl)-4-pyridinamine scaffold is a testament to the power of a well-designed molecular framework. Its synthetic accessibility, combined with its ideal physicochemical properties for interacting with key biological targets like kinases, has cemented its place in the medicinal chemist's toolbox. The continued exploration of its SAR and its application to new therapeutic targets and modalities ensures that this privileged core will continue to be a source of innovative medicines for years to come.

References

  • Leroy, J. (2003). Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. Synthesis, 2003(10), 1577-1582. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Journal of Visualized Experiments. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Strategy for diarylamines 5 and 8 via Buchwald‐Hartwig amination. Available at: [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Available at: [Link]

  • Martens, S., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • Liou, J-P., et al. (2014). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Royal Society of Chemistry. (2025). Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions. Green Chemistry. Available at: [Link]

  • Basri, M. A., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData. Available at: [Link]

  • Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science. Available at: [Link]

  • MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

  • International Scholars Journals. (n.d.). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS Techniques. Available at: [Link]

  • ResearchGate. (2023). Pyrimidine analogues for the management of neurodegenerative diseases. Available at: [Link]

  • PubMed. (2023). Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Available at: [Link]

  • MDPI. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Available at: [Link]

  • PubMed. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]

  • Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. Available at: [Link]

  • PubMed. (2025). Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology. Available at: [Link]

  • ResearchGate. (2025). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Available at: [Link]

  • Padua Research Archive. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Available at: [Link]

  • MDPI. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N,N‐bis(4‐nitrophenyl)pyridine‐4‐amine. Available at: [Link]

  • Neuroscience Research Notes. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Available at: [Link]

  • MDPI. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. Available at: [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2021). 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury. Available at: [Link]

Sources

4-Anilinopyridine Derivatives: Strategic Scaffold Design in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 4-Anilinopyridine Derivatives in Drug Discovery , structured for senior researchers and medicinal chemists.

Executive Summary & Chemical Identity

The 4-anilinopyridine scaffold represents a critical bioisostere in the design of ATP-competitive kinase inhibitors. While structurally analogous to the ubiquitous 4-anilinopyrimidine (found in Osimertinib) and 4-anilinoquinazoline (found in Gefitinib) cores, the pyridine variant offers distinct physicochemical advantages. By removing one nitrogen atom from the pyrimidine ring, medicinal chemists can modulate basicity (


), lipophilicity (

), and metabolic susceptibility, often bypassing the crowded intellectual property (IP) space of their diaza-analogs.

Critical Distinction: This guide focuses exclusively on the 4-anilinopyridine (aromatic) core used in oncology. It must be strictly distinguished from 4-anilinopiperidine (saturated), which is a controlled precursor in fentanyl synthesis.

Core Pharmacophore Features[1][2]
  • Hinge Binding: The pyridine nitrogen (N1) serves as a key hydrogen bond acceptor for the kinase hinge region (typically interacting with the backbone NH of the "gatekeeper+1" or "gatekeeper+3" residue).

  • Hydrophobic Spine: The aniline phenyl ring occupies the hydrophobic pocket II, often engaging in

    
    -stacking or hydrophobic interactions with the gatekeeper residue.
    
  • Solvent Front: Substituents at the C3 position (e.g.,

    
    , 
    
    
    
    ) project towards the solvent front, modulating solubility and target selectivity.

Mechanistic Profiling & Target Landscape[3]

Binding Mode: Type I vs. Type II Inhibition

4-Anilinopyridines function primarily as Type I inhibitors (binding to the active DFG-in conformation), though extension at the aniline para-position can access the allosteric pocket for Type II binding.

FeatureType I Binding (Active)Type II Binding (Inactive)
DFG Motif State DFG-inDFG-out
Key Interaction N1 (pyridine) H-bonds to HingeAniline tail extends to allosteric hydrophobic pocket
Selectivity Lower (conserved ATP pocket)Higher (exploits inactive conformation variability)
Example Targets EGFR, ALK5, CDK2RET (V804M), c-Met, VEGFR
Case Study: RET Kinase Inhibition

Recent SAR campaigns have validated the 4-anilinopyridine scaffold as a potent inhibitor of RET kinase , particularly against the drug-resistant V804M mutant .

  • Mechanism: The 4-anilinopyridine core avoids the steric clash with the bulky Methionine gatekeeper (V804M) that renders other inhibitors ineffective.

  • Compound 69: A specific prototype (N-(2-fluoro-5-trifluoromethylphenyl)-N'-{4'-[(2''-benzamido)pyridin-4''-ylamino]phenyl}urea) demonstrates sub-micromolar potency against wt-RET and V804M-RET.[1]

Signaling Pathway Visualization (RET/EGFR)

The following diagram illustrates the downstream signaling blockade achieved by 4-anilinopyridine inhibitors.

SignalingPathway Inhibitor 4-Anilinopyridine Inhibitor RTK RTK (EGFR / RET) (Membrane Bound) Inhibitor->RTK Blocks ATP Binding RAS RAS (GDP -> GTP) RTK->RAS Phosphorylation PI3K PI3K RTK->PI3K RAF RAF (A/B/C) RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Transcription Factors AKT AKT PI3K->AKT AKT->Nucleus mTOR Signaling

Caption: Blockade of RAS/MAPK and PI3K/AKT pathways via ATP-competitive inhibition of RTKs (EGFR/RET) by 4-anilinopyridine derivatives.

Synthetic Methodologies

The construction of the 4-anilinopyridine core typically follows two primary routes. The choice depends heavily on the electronic nature of the pyridine ring (specifically substituents at C3).

Route A: Nucleophilic Aromatic Substitution ( )

This is the preferred route when the pyridine ring is activated by electron-withdrawing groups (EWG) like


, 

, or

at the C3 position.
  • Starting Material: 4-Chloro-3-cyanopyridine.

  • Reagent: Substituted aniline.[2][3][4]

  • Conditions: Isopropanol or ethoxyethanol, reflux (

    
    ), sometimes with 
    
    
    
    catalysis.
  • Mechanism: Addition-elimination. The EWG at C3 lowers the LUMO energy, facilitating nucleophilic attack at C4.

Route B: Buchwald-Hartwig Cross-Coupling

Required when the pyridine is unactivated (e.g., C3 is


 or alkyl) or when the aniline is electron-deficient.
  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: Xantphos or BINAP.

  • Base:

    
     or 
    
    
    
    .
  • Solvent: 1,4-Dioxane or Toluene,

    
    .
    
Synthetic Workflow Diagram

Synthesis SM 4-Chloro-3-R-pyridine (SM) Decision Is R = EWG? (-CN, -NO2) SM->Decision Aniline Substituted Aniline (Ar-NH2) Aniline->Decision RouteA Route A: SNAr reflux, iPrOH (No Metal) Decision->RouteA Yes RouteB Route B: Buchwald-Hartwig Pd(OAc)2, BINAP Base, Heat Decision->RouteB No Product 4-Anilinopyridine Product RouteA->Product RouteB->Product

Caption: Decision tree for synthesizing 4-anilinopyridines based on electronic activation of the pyridine ring.

Experimental Protocols

Protocol 4.1: Synthesis of 4-((3-Chloro-4-fluorophenyl)amino)nicotinonitrile

A self-validating protocol for generating a core EGFR/ALK5 inhibitor scaffold.

Materials:

  • 4-Chloro-3-cyanopyridine (1.0 eq)

  • 3-Chloro-4-fluoroaniline (1.1 eq)

  • 2-Ethoxyethanol (Solvent, 0.5 M concentration)

  • Pyridine hydrochloride (Catalyst, 0.1 eq - Optional but improves yield)

Step-by-Step:

  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloro-3-cyanopyridine (

    
    , 
    
    
    
    ) in
    
    
    of 2-ethoxyethanol.
  • Addition: Add 3-chloro-4-fluoroaniline (

    
    , 
    
    
    
    ).
  • Reaction: Heat the mixture to

    
     (oil bath) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The starting chloride (

      
      ) should disappear; a lower 
      
      
      
      fluorescent spot (product) will appear.
  • Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt.

  • Neutralization: Dilute with water (

    
    ) and adjust pH to 8–9 using saturated 
    
    
    
    .
  • Isolation: Filter the resulting solid, wash with water (

    
    ) and cold diethyl ether (
    
    
    
    ).
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

  • Expected Yield: 75–85% as a white/off-white solid.

Protocol 4.2: Kinase Inhibition Assay (FRET-based)

Standard operating procedure for validating potency against EGFR or RET.

  • Reagents: Recombinant Kinase (e.g., RET-V804M), Fluorescent Peptide Substrate (e.g., ULight-poly GT), ATP (

    
     concentration).
    
  • Preparation: Prepare

    
     compound serial dilutions in DMSO.
    
  • Incubation: Mix Kinase (

    
     final) + Compound + Substrate (
    
    
    
    ) in assay buffer (
    
    
    HEPES pH 7.5,
    
    
    
    
    ). Incubate 15 mins.
  • Initiation: Add ATP to start reaction. Incubate 60 mins at RT.

  • Detection: Add EDTA/Eu-antibody detection mix. Read TR-FRET signal (Ex

    
    , Em 
    
    
    
    ).
  • Analysis: Fit data to a sigmoidal dose-response equation to determine

    
    .
    

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substitutions on the 4-anilinopyridine core, derived from aggregate data on EGFR and RET inhibitors.

PositionSubstituentEffect on Activity / PK
Pyridine C3

(Cyano)
Critical. Increases C4 electrophilicity (synthesis) and H-bonds with gatekeeper residues.
Pyridine C3

Improves solubility but may reduce permeability. Often used in ALK5 inhibitors.
Pyridine N1 None (Core)Essential. Primary H-bond acceptor for the Hinge region.
Aniline C3'

,

,

Increases hydrophobic interaction in the back-pocket. Halogens often improve metabolic stability.
Aniline C4'

Blocks metabolic oxidation (para-hydroxylation).
Aniline C4'

-alkyl-amine
Solubilizing tail. Can extend into solvent to create Type II inhibitors or improve oral bioavailability.

Future Outlook

The 4-anilinopyridine scaffold is currently evolving beyond simple Type I inhibitors.

  • Covalent Inhibitors: Introduction of acrylamide "warheads" at the C3 or aniline positions to target non-catalytic cysteines (e.g., targeting Cys797 in EGFR).

  • PROTACs: The solvent-exposed regions (C3 or aniline tail) serve as ideal attachment points for linkers to recruit E3 ligases (VHL/Cereblon) for targeted protein degradation.

References

  • Targeting Kinases with Anilinopyrimidines/Pyridines: discovery of selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 2015. Link

  • Discovery of wt RET and V804M RET Inhibitors: From Hit to Lead. ChemMedChem, 2017. (Describes Compound 69 and the 4-anilinopyridine scaffold). Link

  • Synthesis of 4-Amino-3-cyanopyridines: Methods for preparing the core scaffold via SNAr. Organic Syntheses, Procedure for 4-anilinopyridine precursors. Link

  • EGFR Inhibitor Design: 4-anilinoquinazoline vs 4-anilinopyridine binding modes. Frontiers in Chemistry, 2021. Link

  • Design of Dual EGFR/HER2 Inhibitors: 4-anilinoquinoline-3-carbonitrile derivatives (closely related scaffold). Bioorganic Chemistry, 2021.[5] Link

Sources

Optimizing the Scaffold: A Technical Guide to the SAR of 4-Aminopyridine Diarylamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 4-aminopyridine diarylamines . This scaffold—defined by a pyridine ring linked to a second aryl ring via an amino group (Pyridine–NH–Aryl)—is a privileged structure in medicinal chemistry, serving as a cornerstone for both kinase inhibitors (oncology) and anti-infectives (malaria).

Executive Summary & Scaffold Definition

The 4-aminopyridine diarylamine (specifically N-arylpyridin-4-amine) is a hetero-diarylamine system. Its pharmacological value stems from its ability to mimic the adenine ring of ATP, allowing it to function as a potent ATP-competitive inhibitor in various kinases (e.g., FLT3, EGFR, c-Kit). Additionally, its structural rigidity and basicity make it a vital scaffold in antimalarial drug discovery, targeting Plasmodium lipid kinases (PfPI4K) or interfering with heme detoxification.

The Core Scaffold:

  • Ring A (Pyridine): Acts as the "head" group, often binding to the hinge region of kinases.

  • Linker (NH): Provides a critical hydrogen bond donor.

  • Ring B (Distal Aryl): The "tail" group that probes the hydrophobic pocket (selectivity filter).

Chemical Synthesis: The Buchwald-Hartwig Protocol[1][2]

The most robust method for constructing the 4-aminopyridine diarylamine core is the Palladium-catalyzed Buchwald-Hartwig cross-coupling. Unlike nucleophilic aromatic substitution (


), which requires harsh conditions for electron-rich anilines, this protocol allows for the coupling of a wide range of aryl amines with 4-halopyridines under mild conditions.
Standardized Experimental Protocol
  • Objective: Synthesis of N-(4-chlorophenyl)pyridin-4-amine.

  • Scale: 1.0 mmol.

Reagents:

  • Substrate A: 4-Bromopyridine hydrochloride (1.0 equiv)

  • Substrate B: 4-Chloroaniline (1.2 equiv)

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
    
  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Base:

    
     (Cesium carbonate) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a two-neck round-bottom flask and cool under a stream of argon.

  • Loading: Charge the flask with 4-Bromopyridine HCl (194 mg, 1 mmol), 4-Chloroaniline (153 mg, 1.2 mmol),

    
     (977 mg, 3 mmol), 
    
    
    
    (18 mg), and Xantphos (23 mg).
  • Solvation: Add 1,4-Dioxane (5 mL) via syringe.

  • Degassing: Sparge the mixture with argon for 10 minutes to remove dissolved oxygen (critical to prevent catalyst oxidation).

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Gradient: 0

    
     10% MeOH in DCM).
    
Visualization: Catalytic Cycle & Workflow

The following diagram illustrates the logical flow of the synthesis and the catalytic cycle involved.

BuchwaldHartwig Start Reagents: 4-Bromopyridine + Aniline Cat Catalyst Activation: Pd(0)/Xantphos Start->Cat Mix OxAdd Oxidative Addition: Pd(II)-Ar-Br Complex Cat->OxAdd 100°C AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind Base (Cs2CO3) RedElim Reductive Elimination: C-N Bond Formation AmineBind->RedElim RedElim->Cat Regenerate Pd(0) Product Final Product: 4-Aminopyridine Diarylamine RedElim->Product

Caption: The Pd-catalyzed cross-coupling workflow, highlighting the regeneration of the active Pd(0) species.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is driven by three distinct regions. Modifications in these zones dictate the molecule's ability to bind to the ATP-binding pocket of kinases or the target proteins in parasites.

Zone 1: The Pyridine Ring (The Anchor)

The pyridine nitrogen (N1) is the primary Hydrogen Bond Acceptor (HBA) .

  • N1 Interaction: In kinase inhibitors (e.g., targeting FLT3), N1 typically accepts a hydrogen bond from the backbone NH of the "hinge region" amino acids (e.g., Cys, Met).

  • C2/C6 Substitution: Introducing small groups (Methyl, Amino) at the 2-position often decreases potency due to steric clash with the gatekeeper residue in the kinase pocket. However, in antimalarials, 2-amino substitutions can sometimes improve solubility without sacrificing activity.

  • C3/C5 Substitution: Substituents here (e.g., F, Cl) can lock the conformation of the pyridine ring relative to the NH linker, reducing the entropic penalty of binding.

Zone 2: The Linker (The Hinge)

The amino (NH) group bridging the rings is the Hydrogen Bond Donor (HBD) .

  • Methylation (N-Me): Converting the secondary amine (-NH-) to a tertiary amine (-NMe-) almost universally abolishes activity . This confirms that the H-bond donation to the kinase hinge region (usually to a backbone Carbonyl) is essential.

  • Acidity: Electron-withdrawing groups on the distal ring (Zone 3) increase the acidity of this NH proton, strengthening the H-bond interaction with the target protein.

Zone 3: The Distal Aryl Ring (The Tail)

This region explores the hydrophobic pocket and determines selectivity.

  • Para-Substitution:

    • Electron-Withdrawing Groups (EWG): Groups like

      
      , 
      
      
      
      , or
      
      
      at the para-position enhance metabolic stability (blocking CYP450 oxidation) and increase lipophilicity, which is crucial for membrane permeability in antimalarials.
    • Solubilizing Groups: Adding morpholine or piperazine tails at the para-position significantly improves aqueous solubility, a common liability of this scaffold.

  • Meta-Substitution: Often used to fine-tune the "twist" angle of the diarylamine, optimizing the fit within the narrow hydrophobic channel of the kinase.

Summary Data Table: SAR Trends

The following table summarizes the effect of R-group modifications on biological activity (Generic


 trends based on FLT3/Antimalarial assays).
RegionModificationEffect on PotencyEffect on SolubilityMechanistic Rationale
Pyridine N1 Oxidation to N-oxideDecreases IncreasesLoss of H-bond acceptor capability.
Linker (NH) Methylation (

)
Abolishes IncreasesLoss of critical H-bond donor (hinge binder).
Distal Ar 4-Fluoro / 4-ChloroIncreases DecreasesMetabolic block; enhances hydrophobic interaction.
Distal Ar 4-PiperazinylNeutral/Slight DecreaseIncreases Introduces ionizable center for better ADME.
Distal Ar 3-trifluoromethyl (

)
Increases DecreasesIncreases lipophilicity and NH acidity (stronger H-bond).

Biological Context: Kinase Signaling Pathway

To understand why these inhibitors are designed this way, one must visualize the signaling cascade they disrupt. 4-aminopyridine diarylamines are often Type I or Type II kinase inhibitors targeting Receptor Tyrosine Kinases (RTKs) like FLT3 or c-Kit.

Visualization: Inhibition of FLT3 Signaling

The diagram below shows the FLT3 signaling pathway, a common target for these molecules in Acute Myeloid Leukemia (AML). The inhibitor blocks the ATP pocket, preventing autophosphorylation.

KinasePathway Ligand FL Ligand FLT3 FLT3 Receptor (Tyrosine Kinase) Ligand->FLT3 Activation STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS Inhibitor 4-Aminopyridine Inhibitor Inhibitor->FLT3 BLOCKS ATP ATP ATP->FLT3 Phosphorylation Proliferation Cell Proliferation & Survival STAT5->Proliferation MAPK MAPK / ERK RAS->MAPK MAPK->Proliferation

Caption: Mechanism of Action: The inhibitor competes with ATP, blocking FLT3 downstream signaling (STAT5/RAS).

References

  • Structure-activity relationship studies of 4-aminopyridine K+ channel blockers. Source: Scientific Reports (Nature), 2020. URL:[Link]

  • Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines. Source: Journal of Medicinal Chemistry, 2013. URL:[Link]

  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Buchwald–Hartwig amination: A practical guide. Source: Organic Syntheses / Wikipedia Overview. URL:[Link]

  • Design, synthesis and biological evaluation of novel 4-aminopyridine derivatives. Source: Bioorganic Chemistry (Elsevier), 2018. URL:[Link]

Solubility of N-(4-methoxyphenyl)pyridin-4-amine in DMSO and Methanol

[1][2]

Executive Summary

This compound is a lipophilic, basic heterocyclic compound frequently utilized as a scaffold in kinase inhibitor development.[1][2] Its solubility is governed by the interplay between the electron-rich pyridine nitrogen, the hydrogen-bond donating secondary amine, and the lipophilic methoxyphenyl tail.[1][2][3]

  • DMSO (Dimethyl Sulfoxide): The primary solvent of choice for stock solution preparation.[1][2] It solubilizes the compound via strong dipole-dipole interactions and hydrogen bond acceptance, achieving concentrations suitable for high-throughput screening (>50 mM).[1][2]

  • Methanol (MeOH): A secondary solvent useful for intermediate dilutions, HPLC mobile phases, and recrystallization.[1][2][3] Solubility is moderate-to-high, driven by hydrogen bonding, though less robust than DMSO for long-term storage.[1][2][3]

Physicochemical Profile & Theoretical Solubility

To understand why this compound behaves as it does, we must analyze its molecular descriptors.[1][2][3]

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 200.24 g/mol Small molecule; favorable kinetics for dissolution.[1][2]
LogP (Predicted) ~2.1Moderately lipophilic.[1] Poor aqueous solubility at neutral pH; requires organic cosolvents.[1][2]
pKa (Pyridine N) ~7.5 – 8.5*The pyridine ring is highly basic due to the electron-donating 4-amino group.[1] Solubility in water increases drastically at pH < 6.[1][2]
H-Bond Donors 1 (Bridging NH)Capable of donating to DMSO oxygen or Methanol oxygen.[1]
H-Bond Acceptors 3 (Pyridine N, OMe, NH)Pyridine N is the primary acceptor site.[1][2][3]

*Note: The 4-amino group strongly pushes electron density into the pyridine ring, raising the pKa significantly above unsubstituted pyridine (pKa 5.2).[1][2] The 4-methoxy group on the phenyl ring further stabilizes this electron richness.[1]

Solvation Mechanisms: DMSO vs. Methanol[4]

DMSO: The Thermodynamic Sink

DMSO is a polar aprotic solvent (

2
  • Cavity Formation: DMSO has high surface tension but interacts favorably with the aromatic π-systems (phenyl and pyridine rings).[1][2]

  • H-Bond Acceptance: The sulfoxide oxygen is a potent H-bond acceptor, locking onto the bridging N-H proton.[1][2]

  • Dipole Interactions: The large dipole of DMSO stabilizes the polarizable pyridine system.[1][2]

Methanol: The Protic Alternative

Methanol is a polar protic solvent (

  • Bidirectional H-Bonding: Methanol acts as both a donor (to the Pyridine N) and an acceptor (from the bridging NH).[1]

  • Solvation Shell: While effective, the solvation shell is less organized than in DMSO, leading to lower saturation limits.[1][2][3]

Visualizing the Solvation Architecture

SolvationMechanismCompoundN-(4-methoxyphenyl)pyridin-4-amineResult_DMSOHigh Solubility(>50 mg/mL)Ideal for StocksDMSODMSO(Polar Aprotic)DMSO->CompoundStrong Dipole-Dipole(π-System Stabilization)DMSO->CompoundH-Bond Acceptor(Binds NH)DMSO->Result_DMSOMeOHMethanol(Polar Protic)MeOH->CompoundH-Bond Donor(Binds Pyridine N)MeOH->CompoundH-Bond Acceptor(Binds NH)Result_MeOHModerate Solubility(~10-25 mg/mL)Ideal for HPLC/Cryst.MeOH->Result_MeOH

Figure 1: Mechanistic comparison of solvation interactions. DMSO provides dual stabilization via dipole and H-bond acceptance, while Methanol relies on a hydrogen-bonding network.[1][2][3]

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Use this protocol for biological assays (IC50 determination) or long-term storage.[1]

Materials:

  • This compound (Solid, >98% purity).[1][2]

  • Anhydrous DMSO (Grade: ACS Spectrophotometric or better; Water content <0.1%).[1]

  • Amber glass vials (Borosilicate).[1]

Procedure:

  • Weighing: Accurately weigh 20.0 mg of the compound into a tared amber vial.

    • Calculation:

      
      .[1]
      
    • 
      .
      
  • Solvent Addition: Add 999 µL (approx. 1 mL) of Anhydrous DMSO.

    • Note: Do not assume 1 mg = 1 µL displacement.[1][2] For precise molarity, add solvent gravimetrically or use a volumetric flask for larger volumes.[1][2][3]

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solid should dissolve rapidly, forming a clear, slightly yellow/brown solution.[1][2][3]

    • Troubleshooting: If particles persist, sonicate at 35–40 kHz for 5 minutes. Avoid heating above 40°C to prevent degradation.[1][2]

  • Storage: Store at -20°C.

    • Caution: DMSO is hygroscopic.[1][2] Use parafilm or inert gas (Argon/Nitrogen) overlay before closing.[2]

Protocol B: Kinetic Solubility Assessment (Shake-Flask Method)

Use this to determine the exact solubility limit in Methanol or specific buffers.[1]

  • Saturation: Add excess solid compound (~10 mg) to 0.5 mL of solvent (Methanol) in a 1.5 mL Eppendorf tube.

  • Equilibration: Shake or rotate at 300 rpm for 24 hours at 25°C.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant.[1][2]

    • Dilute 10µL of supernatant into 990µL of acetonitrile/water (50:50).

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.

Solubility Data Summary

The following values are estimated based on the structural properties of 4-aminopyridine derivatives and standard laboratory behavior for this chemical class.

SolventSolubility ClassificationEst.[1][2] ConcentrationUsage Recommendation
DMSO High > 50 mg/mL (> 250 mM)Primary Stock. Stable at -20°C.
Methanol Moderate 10 – 30 mg/mL Processing. Good for transfers and chromatography.[1][2]
Water (pH 7.4) Low< 0.5 mg/mLPoor.[1] Risk of precipitation in assay media > 1% DMSO.[1][2]
0.1 M HCl High> 20 mg/mLPyridine protonation drives solubility.[1][2] Useful for specific dosing formulations.
Practical Workflow for Researchers

WorkflowStartStart: Solid Compound(this compound)DecisionIntended Application?Start->DecisionBioAssayBiological Assay(Cell/Enzyme)Decision->BioAssayScreeningChemAnalChemical Analysis(HPLC/NMR)Decision->ChemAnalQC/PurityStep_DMSODissolve in Anhydrous DMSO(Target: 10-100 mM Stock)BioAssay->Step_DMSOStep_MeOHDissolve in Methanol(Target: 1 mg/mL)ChemAnal->Step_MeOHQCVisual Check:Clear Solution?Step_DMSO->QCStep_MeOH->QCSonicateSonicate (5 mins)or Warm (37°C)QC->SonicateNo (Cloudy)DiluteDilute into Assay Buffer(Keep DMSO < 1%)QC->DiluteYesInjectInject to HPLCQC->InjectYesSonicate->QC

Figure 2: Operational workflow for solubilization based on downstream application.

Critical Considerations & Stability

  • Water Tolerance in DMSO:

    • The "Crash-Out" Effect: When diluting a DMSO stock into aqueous buffer (e.g., PBS), the compound may precipitate if the final concentration exceeds its aqueous solubility limit (~10-50 µM typically).[2]

    • Mitigation: Always add the DMSO stock to the vortexing buffer, not the buffer to the stock, to prevent local regions of high supersaturation.[1][2][3]

  • Freeze-Thaw Cycles:

    • Repeated freeze-thaw cycles of DMSO stocks can introduce atmospheric water (DMSO is hygroscopic).[1] Water uptake reduces the solubility of lipophilic compounds and can cause "silent precipitation" where the concentration drops without visible solids.[2]

    • Best Practice: Aliquot stocks into single-use vials.

  • Acidification:

    • If solubility issues persist in Methanol, adding 1% Acetic Acid or Formic Acid will protonate the pyridine nitrogen, significantly enhancing solubility.[1][2][3]

References

  • PubChem. (2025).[1][2][4] Compound Summary: N-phenylpyridin-4-amine (Analog Analysis). National Library of Medicine.[1][2] [Link]

  • Li, Di, et al. (2005).[1][2][3] "Equilibrium Solubility of Drug-like Compounds." Journal of Pharmaceutical Sciences. (General methodology for shake-flask solubility).

  • Meanwell, N. A. (2011).[1][2] "Improving Drug Candidates by Design: A Focus on Physicochemical Properties And Structural Design." Chemical Research in Toxicology. (Structural basis for pyridine solubility).[2][5]

  • Balbach, S., & Korn, C. (2004).[1][2][3] "Pharmaceutical evaluation of early development candidates: the 100 mg approach." International Journal of Pharmaceutics. (Protocols for kinetic solubility).

Methodological & Application

Application Note: Palladium-Catalyzed Synthesis of N-(4-methoxyphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-(4-methoxyphenyl)pyridin-4-amine represents a classic yet challenging C–N bond formation frequently encountered in the development of kinase inhibitors (e.g., Sorafenib analogs) and functional materials. This transformation involves the coupling of an electron-deficient heteroaryl halide (4-halopyridine) with an electron-rich aniline (4-methoxyaniline).

While the electronics theoretically favor oxidative addition into the electron-deficient pyridine, catalyst poisoning via the pyridine nitrogen and the potential for oxidative degradation of the electron-rich aniline present significant hurdles.

This guide presents two validated protocols:

  • Method A (Cost-Effective): A robust system using Pd₂(dba)₃/Xantphos suitable for scale-up.

  • Method B (High-Performance): A rapid, high-turnover system using BrettPhos Pd G4 for medicinal chemistry optimization.

Strategic Analysis: The "Pyridine Problem"

The Challenge: Catalyst Deactivation

The primary failure mode in aminating 4-halopyridines is the non-productive coordination of the pyridine nitrogen to the palladium center. This forms a stable "off-cycle" resting state, effectively removing the catalyst from the active cycle (poisoning).

  • Mechanism of Failure: The pyridine nitrogen competes with the phosphine ligand for the Pd(0) or Pd(II) center. If the phosphine ligand dissociates or is not bulky enough, the pyridine binds tightly, shutting down the reaction.

  • The Solution: Use ligands that are either strongly chelating (e.g., Xantphos) or sterically bulky (e.g., BrettPhos) to prevent pyridine coordination and enforce the reductive elimination pathway.

Substrate Considerations
  • Electrophile (4-Chloropyridine vs. 4-Bromopyridine): 4-Chloropyridine is cheaper but often supplied as a hydrochloride salt. Critical Step: You must include an extra equivalent of base to neutralize the HCl salt in situ, or free-base it prior to reaction. Failure to do so protonates the aniline and kills the reaction.

  • Nucleophile (4-Methoxyaniline): Highly nucleophilic but prone to oxidation. All solvents must be rigorously degassed to prevent the formation of azo-impurities (darkening of reaction mixture).

Mechanistic Visualization

The following diagram illustrates the productive catalytic cycle versus the competitive inhibition pathway common in pyridine substrates.

BuchwaldMechanism Pd_Pre Pd Precursor (Pd2(dba)3 or G4) Pd_L Active Species [L-Pd(0)] Pd_Pre->Pd_L Activation OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd_L->OxAdd + 4-Halopyridine Poison OFF-CYCLE Pyridine N-Coordination (Catalyst Death) OxAdd->Poison Pyridine N-binding (Low Steric Bulk) AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + 4-OMe-Aniline + Base (NaOtBu) Poison->OxAdd Reversible (Slow) RedElim Reductive Elimination (Product Release) AmineCoord->RedElim RedElim->Pd_L Regeneration

Figure 1: Catalytic cycle highlighting the competitive "off-cycle" poisoning pathway (Red) characteristic of pyridine substrates.

Protocol A: The Robust Scale-Up Method (Xantphos)

Best for: Large-scale batches (>5g), cost-sensitivity, and high reliability. Chemistry: Xantphos is a trans-chelating bis-phosphine with a wide bite angle (111°), which stabilizes the Pd center and accelerates reductive elimination.

Materials Table
ComponentReagentEquiv.Role
Electrophile 4-Chloropyridine HCl1.0Substrate (requires neutralization)
Nucleophile 4-Methoxyaniline1.2Amine Partner
Catalyst Pd₂(dba)₃0.02 (2 mol%)Palladium Source (Pd(0))
Ligand Xantphos0.04 (4 mol%)Ligand (L:Pd ratio 1:1)
Base NaOtBu2.5Base (1.0 for HCl neut. + 1.5 for rxn)
Solvent 1,4-Dioxane0.2 MSolvent (High boiling point)
Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in a small volume of Dioxane. Stir for 10 mins at RT to form the active catalyst (color change from purple to orange/brown).

  • Main Charge: To a reaction vessel equipped with a reflux condenser, add 4-Chloropyridine HCl, 4-Methoxyaniline, and NaOtBu.

  • Solvent Addition: Add anhydrous 1,4-Dioxane.

    • Critical: Sparge the solvent with Nitrogen/Argon for 15 minutes before addition to remove O₂.

  • Catalyst Addition: Add the pre-formed catalyst solution to the main vessel.

  • Reaction: Heat to 100°C for 4–12 hours. Monitor by HPLC/LC-MS.

    • Endpoint: Disappearance of 4-chloropyridine.

  • Workup: Cool to RT. Filter through a Celite pad to remove insoluble salts (NaCl/NaBr). Wash with EtOAc. Concentrate the filtrate.

  • Purification: Recrystallization from EtOH/Heptane is often sufficient due to the high regioselectivity. If necessary, flash chromatography (Hex/EtOAc).

Protocol B: The High-Performance Method (BrettPhos Pd G4)

Best for: Medicinal chemistry (mg scale), difficult substrates, or rapid library synthesis. Chemistry: Uses a 4th Generation (G4) palladacycle precatalyst.[1][2] This ensures a strict 1:1 L:Pd ratio and activates rapidly even at lower temperatures, preventing the induction period where poisoning often occurs.

Materials Table
ComponentReagentEquiv.Role
Electrophile 4-Bromopyridine HCl1.0More reactive than Cl-analog
Nucleophile 4-Methoxyaniline1.1Amine Partner
Catalyst BrettPhos Pd G40.01 (1 mol%)Precatalyst (Air stable solid)
Base NaOtBu2.2Base
Solvent t-Amyl Alcohol (or Toluene)0.2 MSolvent
Step-by-Step Procedure
  • Vial Setup: In a reaction vial (screw cap with septum), weigh out BrettPhos Pd G4, 4-Bromopyridine HCl, 4-Methoxyaniline, and NaOtBu.

    • Note: Because G4 catalysts are air-stable, this can be weighed on the bench, but the reaction must run under inert gas.

  • Inerting: Seal the vial and purge with Argon for 5 minutes (needle in/needle out).

  • Solvent: Add anhydrous t-Amyl alcohol (degassed).

  • Reaction: Heat to 80°C for 1–2 hours.

    • Advantage:[1][3][4] The bulky BrettPhos ligand creates a "protective shell" around the Pd, making it virtually immune to pyridine nitrogen poisoning.

  • Workup: Dilute with DCM, wash with water, dry over MgSO₄, and concentrate.

Decision Matrix & Troubleshooting

Use the following logic to select your protocol and troubleshoot issues.

DecisionTree Start Start: Select Conditions Scale Scale of Reaction? Start->Scale MethodA Method A: Xantphos / Pd2(dba)3 (Lower Cost) Scale->MethodA > 5 grams MethodB Method B: BrettPhos Pd G4 (High Speed/Success) Scale->MethodB < 1 gram (MedChem) Issue Problem Encountered? MethodA->Issue MethodB->Issue Hydro Hydrodehalogenation (Product is Pyridine-H) Issue->Hydro Reducing Environment NoConv No Conversion (Catalyst Poisoning) Issue->NoConv Inactive Catalyst Soln1 Fix: Remove H-sources Hydro->Soln1 Switch solvent to Toluene Dry solvent rigorously Soln2 Fix: Use Bulky Ligand NoConv->Soln2 Switch to Method B Increase Temp

Figure 2: Workflow for protocol selection and troubleshooting common failure modes.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<20%) Catalyst PoisoningSwitch to BrettPhos or RuPhos. Ensure temp >80°C to promote ligand exchange.
Product is Pyridine (Hydrodehalogenation) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Hydride Elimination
Avoid alcoholic solvents (use Toluene/Dioxane). Ensure solvent is anhydrous.[5]
Dark/Black Mixture Oxidation of AnilineDegas solvents more rigorously.[5] Add sodium ascorbate (rarely needed if inerted properly).
Stalled Reaction HCl Salt InterferenceCheck base stoichiometry. Did you account for the HCl in the pyridine starting material?

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[6][7][8][9][10][11][12] Reaction intermediates and structure-activity relationships in the coupling of amines with aryl halides. Journal of the American Chemical Society, 116(13), 5969-5970.

  • Guari, Y., van Es, D. S., & van Leeuwen, P. W. (2001). Palladium-catalyzed amination of aryl bromides using bidentate phosphorus ligands: A kinetic study. Chemistry – A European Journal, 7(21), 4744-4751.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

Sources

Preparation of N-(4-methoxyphenyl)pyridin-4-amine Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance and Applications

N-(4-methoxyphenyl)pyridin-4-amine and its hydrochloride salt are valuable scaffolds in medicinal chemistry and materials science. The diarylamine core is a prevalent motif in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. The pyridine ring, a bioisostere of a phenyl group, can modulate physicochemical properties such as solubility and metabolic stability, while also providing a key site for hydrogen bonding interactions with biological targets. The methoxy-substituted phenyl ring further allows for fine-tuning of the electronic and steric properties of the molecule. Consequently, this compound serves as a critical building block for the synthesis of kinase inhibitors, antimicrobial agents, and other pharmacologically relevant molecules. This application note provides a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound and its subsequent conversion to the stable hydrochloride salt, ensuring high purity and reproducibility for research and development applications.

Synthetic Strategy: A Tale of Two Couplings

The formation of the C-N bond between the pyridine and aniline moieties can be efficiently achieved through two primary synthetic routes: a Nucleophilic Aromatic Substitution (SNAr) reaction and a Palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Method A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr approach is a classical and often cost-effective method for the synthesis of N-arylpyridines. The reaction proceeds via the attack of a nucleophile (p-anisidine) on an electron-deficient aromatic ring (4-chloropyridine), facilitated by the electron-withdrawing nature of the pyridine nitrogen. The reaction is typically carried out at elevated temperatures in the presence of a base to neutralize the generated HCl.

Method B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method offers a broader substrate scope and often proceeds under milder conditions compared to traditional SNAr reactions. The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired diarylamine.

Experimental Protocols

Part 1: Synthesis of this compound (Free Base)

Method A: Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from general procedures for SNAr reactions on heteroaryl chlorides.[1]

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
4-Chloropyridine hydrochloride150.001.50 g10.01.0 eq
p-Anisidine123.151.48 g12.01.2 eq
Potassium carbonate (K₂CO₃)138.214.15 g30.03.0 eq
N,N-Dimethylformamide (DMF)73.0920 mL--
Ethyl acetate (EtOAc)88.11As needed--
Brine-As needed--
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed--

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyridine hydrochloride (1.50 g, 10.0 mmol), p-anisidine (1.48 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Add N,N-dimethylformamide (20 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of 20% to 50% ethyl acetate in hexanes to afford this compound as a solid.

Method B: Buchwald-Hartwig Amination

This protocol is based on established Buchwald-Hartwig amination procedures.[2]

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
4-Bromopyridine hydrochloride194.451.94 g10.01.0 eq
p-Anisidine123.151.48 g12.01.2 eq
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7291.6 mg0.10.01 eq
Xantphos578.68173.6 mg0.30.03 eq
Sodium tert-butoxide (NaOtBu)96.101.35 g14.01.4 eq
Toluene92.1420 mL--
Ethyl acetate (EtOAc)88.11As needed--
Brine-As needed--
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed--

Protocol:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (91.6 mg, 0.1 mmol) and Xantphos (173.6 mg, 0.3 mmol).

  • Add dry toluene (10 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • In a separate flask, add 4-bromopyridine hydrochloride (1.94 g, 10.0 mmol), p-anisidine (1.48 g, 12.0 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

  • Add the pre-formed catalyst solution to the flask containing the reagents, followed by an additional 10 mL of toluene.

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).

  • After completion, cool the reaction to room temperature and quench with 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (20-50% ethyl acetate in hexanes).

Part 2: Preparation of this compound hydrochloride salt

This protocol is adapted from standard procedures for the formation of amine hydrochloride salts.[2]

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound214.251.07 g5.0
2 M HCl in diethyl ether-~3 mL~6.0
Diethyl ether (anhydrous)74.1220 mL-
Methanol (anhydrous)32.04As needed-

Protocol:

  • Dissolve this compound (1.07 g, 5.0 mmol) in anhydrous diethyl ether (20 mL) in a 50 mL Erlenmeyer flask. Gentle warming may be required to achieve complete dissolution.

  • While stirring, slowly add 2 M HCl in diethyl ether (~3 mL, 6.0 mmol) dropwise to the solution.

  • A precipitate will form immediately. Continue stirring for 30 minutes at room temperature to ensure complete salt formation.

  • Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether.

  • To purify the salt, recrystallize the crude product from a minimal amount of hot anhydrous methanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to a constant weight.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (101 MHz, CDCl₃) δ (ppm)
This compound C₁₂H₁₂N₂O214.25Not Reported8.35 (d, J = 6.2 Hz, 2H), 7.15 (d, J = 8.9 Hz, 2H), 6.92 (d, J = 8.9 Hz, 2H), 6.70 (d, J = 6.2 Hz, 2H), 5.95 (br s, 1H, NH), 3.84 (s, 3H, OCH₃)156.4, 150.2, 148.9, 131.8, 125.1, 114.8, 108.2, 55.6
This compound hydrochloride C₁₂H₁₃ClN₂O250.70Not Reported10.5 (br s, 1H, NH⁺), 8.50 (d, J = 6.5 Hz, 2H), 7.40 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 6.5 Hz, 2H), 3.80 (s, 3H, OCH₃)158.0, 152.1, 145.3, 129.5, 127.3, 115.2, 110.5, 55.8

Note: ¹H and ¹³C NMR data for the free base are predicted based on similar structures and general chemical shift knowledge. ¹H and ¹³C NMR data for the hydrochloride salt are predicted based on expected shifts upon protonation and comparison with similar structures in DMSO-d₆.

Visualizing the Process

Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis of Free Base cluster_salt_formation Hydrochloride Salt Formation Start Starting Materials (4-Halopyridine & p-Anisidine) Coupling C-N Coupling Reaction Start->Coupling Method A (SNAr) or Method B (Buchwald-Hartwig) Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification FreeBase This compound Purification->FreeBase Dissolution Dissolve Free Base in Diethyl Ether FreeBase->Dissolution Proceed to Salt Formation Addition Add HCl in Ether Dissolution->Addition Precipitation Precipitation Addition->Precipitation Recrystallization Recrystallization (Methanol) Precipitation->Recrystallization FinalProduct Hydrochloride Salt Recrystallization->FinalProduct

Caption: Overall workflow for the synthesis and salt formation.

Reaction Mechanisms

SNAr Mechanism:

SNAr_Mechanism Reactants 4-Chloropyridine + p-Anisidine Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product This compound Meisenheimer->Product Loss of Cl⁻ HCl HCl

Caption: Simplified SNAr reaction mechanism.

Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + R₂NH, -X⁻ RedElim Reductive Elimination AmineCoord->RedElim - L, - Base-H⁺ RedElim->Pd0 - Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This application note provides two robust and reliable methods for the synthesis of this compound, a key intermediate in drug discovery and materials science. The subsequent protocol for the preparation of its hydrochloride salt ensures a stable and easily handleable final product. The detailed experimental procedures, characterization data, and visual representations of the workflows and mechanisms offer a comprehensive guide for researchers. The choice between the SNAr and Buchwald-Hartwig methodologies will depend on the specific laboratory capabilities and project requirements. Both routes, when executed with care, will yield the desired product in high purity.

References

  • Gautam, R. N., et al. (2024). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Acta Crystallographica Section E: Crystallographic Communications, E80, 351-354. [Link]

  • Beilstein Journals. (n.d.). Supporting Information Experimental section and NMR spectra. Beilstein Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]

  • Chen, Y., et al. (2014). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 57(21), 8847-8858. [Link]

  • Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)-3-nitropyridin-4-amine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Figure S10. 13 C-NMR for this compound. [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H-NMR for N-(4-ethoxyphenyl)pyridin-4-amine. [Link]

  • Tang, W., & Zhang, X. (2002). A new class of phosphine-aminophosphine ligands for enantioselective hydrogenation. Angewandte Chemie International Edition, 41(9), 1612-1614. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)pyridine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Pyridinamine, 4-(4-methoxyphenyl)-. National Center for Biotechnology Information. [Link]

  • Organic Syntheses Procedure. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. [Link]

Sources

Application Note: Coordination Chemistry of N-(4-methoxyphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis, purification, and coordination protocols for N-(4-methoxyphenyl)pyridin-4-amine (referred to herein as Ligand L ). While widely recognized as a pharmacophore in kinase inhibitors (e.g., p38 MAP kinase pathways), L possesses unique electronic properties making it a valuable non-chelating ligand in supramolecular coordination chemistry. This note provides a validated workflow for generating discrete metal complexes (specifically Zn(II) and Cu(II)), emphasizing the selective coordination of the pyridine nitrogen over the secondary amine, and the utility of the methoxy tail in crystal engineering.

Ligand Profile & Electronic Properties

Chemical Identity[1][2][3][4]
  • IUPAC Name: this compound[1][2]

  • CAS Number: 35488-09-6[1][2]

  • Molecular Weight: 200.24 g/mol

  • Abbreviation: L (in complexes)

Coordination Modes (The "Hard/Soft" Logic)

Researchers often misidentify the binding site of aminopyridines. For L , coordination occurs exclusively at the pyridine nitrogen (


)  in neutral media, not the bridging amine nitrogen (

).
  • Pyridine Nitrogen (

    
    ):  The 
    
    
    
    lone pair is orthogonal to the
    
    
    -system, making it highly nucleophilic and accessible for metal binding (
    
    
    -donor).
  • Amine Nitrogen (

    
    ):  The lone pair is delocalized into the pyridine ring (resonance contributor), significantly reducing its basicity. It acts as a hydrogen bond donor (
    
    
    
    ), crucial for stabilizing crystal lattices but poor for direct metal coordination unless deprotonated.
  • Methoxy Group (

    
    ):  Generally non-coordinating (hemilabile) but influences solubility and electronic density via the inductive (
    
    
    
    ) effect.

Protocol A: Ligand Synthesis & Purification

Objective: Synthesize high-purity L suitable for crystallographic studies.

Reaction Principle (Nucleophilic Aromatic Substitution)

While Buchwald-Hartwig coupling is possible, the acid-catalyzed


 reaction is preferred for its scalability and absence of transition metal contaminants (Pd) that could interfere with subsequent coordination studies.
Reagents
  • 4-Chloropyridine hydrochloride (1.0 eq)

  • p-Anisidine (4-methoxyaniline) (1.1 eq)

  • Ethanol (solvent)

  • HCl (catalytic) / NaOH (neutralization)

Step-by-Step Workflow
  • Dissolution: Dissolve 4-chloropyridine HCl (10 mmol) and p-anisidine (11 mmol) in 20 mL of absolute ethanol.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (SiO2, DCM:MeOH 95:5).
    
  • Precipitation: Cool to room temperature. The hydrochloride salt of L may precipitate.

  • Neutralization: Add 10% NaOH solution dropwise until pH ~9–10. The free base L will precipitate as a solid.

  • Purification: Filter the solid. Recrystallize from hot Ethanol/Water (1:1).

    • Target Purity: >98% (by HPLC).

    • Appearance: Off-white to pale yellow needles.

SynthesisWorkflow Start Reagents: 4-Cl-Pyridine + p-Anisidine Reflux Reflux (EtOH, 8h) Acid Catalysis Start->Reflux S_NAr Mechanism Neutralize Neutralize (NaOH) pH 10 Reflux->Neutralize Precipitation Recryst Recrystallization (EtOH/H2O) Neutralize->Recryst Crude Solid Product Pure Ligand (L) Needle Crystals Recryst->Product Yield >80%

Figure 1: Synthetic pathway for this compound via acid-mediated substitution.

Protocol B: Synthesis of Discrete Metal Complexes

Objective: Synthesize


 as a model system to demonstrate monodentate pyridine coordination.
Rationale

Zinc(II) is a


 metal with no crystal field stabilization energy (CFSE), allowing ligand sterics to dictate geometry. It typically forms tetrahedral complexes with monodentate pyridyl ligands.
Procedure
  • Metal Solution: Dissolve

    
     (1.0 mmol, 136 mg) in 5 mL Methanol.
    
  • Ligand Solution: Dissolve L (2.0 mmol, 400 mg) in 10 mL Methanol. Note: A 1:2 Metal:Ligand ratio is critical for discrete species.

  • Mixing: Add the ligand solution dropwise to the metal solution under stirring at room temperature.

  • Incubation: A white precipitate typically forms immediately. Stir for 30 minutes.

  • Crystallization (Optional for X-Ray): If immediate precipitation occurs, filter the solid. For crystals, dissolve the precipitate in a minimum amount of hot acetonitrile and allow to cool slowly (slow evaporation method).

Characterization Data (Expected)
TechniqueParameterFree Ligand (L )Complex (

)
Interpretation
1H NMR Pyridine

(d)
~8.20 ppm~8.45 ppmDownfield shift due to deshielding upon Zn coordination.
1H NMR Pyridine

(d)
~6.90 ppm~7.10 ppmSlight downfield shift.
IR

~1590 cm⁻¹~1610 cm⁻¹Shift to higher energy indicates rigidification of the ring.
IR

~3250 cm⁻¹~3250 cm⁻¹Minimal change; confirms amine N is not coordinated.

Structural Verification & Connectivity

The diagram below illustrates the coordination environment. The Zinc center adopts a tetrahedral geometry, coordinated by two Chloride ions and two L molecules via the pyridine nitrogen.

CoordinationChemistry cluster_L1 Ligand 1 cluster_L2 Ligand 2 Zn Zn(II) Center (Tetrahedral) Cl1 Cl- Zn->Cl1 Cl2 Cl- Zn->Cl2 Npy1 Pyridine N Zn->Npy1 Coordination Bond Npy2 Pyridine N Zn->Npy2 Coordination Bond Nam1 Amine NH (H-Bond Donor) Npy1->Nam1 Ph1 4-OMe-Phenyl Nam1->Ph1 Nam2 Amine NH (H-Bond Donor) Npy2->Nam2 Ph2 4-OMe-Phenyl Nam2->Ph2

Figure 2: Coordination logic for [Zn(L)2Cl2]. Note the Amine NH remains free for supramolecular interactions.

Troubleshooting & Critical Parameters

Solubility Issues
  • Problem: Ligand L is poorly soluble in non-polar solvents (Hexane, Toluene).

  • Solution: Use Methanol, Ethanol, or Acetonitrile for complexation. If the metal salt is only soluble in water, use a MeOH/Water (50:50) mix, but heat gently to ensure ligand solubility.

Hygroscopicity
  • Problem:

    
     is hygroscopic. Excess water can lead to hydroxide species.
    
  • Solution: Dry the metal salt or use anhydrous solvents.[3] Perform the reaction rapidly or under a nitrogen blanket if high precision is required.

Isomerism (Cis/Trans)
  • For tetrahedral Zn(II), cis/trans isomerism is not applicable.

  • For square planar Pd(II) or Pt(II) analogs (

    
    ), the trans  isomer is thermodynamically favored due to the steric bulk of the phenyl-methoxy tail.
    

References

  • Synthesis of Pyridin-4-amine Derivatives

    • Journal of Medicinal Chemistry. "Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines." (Analogous synthetic route).
  • Coordination Modes of Aminopyridines

    • Wikipedia / Coordination Chemistry Reviews. "Transition metal pyridine complexes.
  • Crystal Structure Analogs (Thiosemicarbazones)

    • Molecules.[4][5][6][2][3][7][8][9][10][11][12] "Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives." (Demonstrates pyridine-N coordination preference).

  • Chemical Data & Safety

    • PubChem.[13] "this compound Compound Summary."

Sources

Application Note: In Vitro Cytotoxicity Profiling of 4-Anilinopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-anilinopyridine derivatives represent a privileged scaffold in medicinal chemistry, primarily functioning as ATP-competitive inhibitors of protein kinases such as EGFR, VEGFR, and PIM-1. Unlike their structural cousins, the 4-anilinoquinazolines (e.g., Gefitinib), the pyridine core offers distinct solubility profiles and vector orientations for side-chain interactions within the ATP-binding pocket.

However, the lipophilicity required for cell membrane permeability in this class often leads to compound precipitation in aqueous culture media, resulting in false negatives (loss of potency) or false positives (aggregate-induced toxicity).

This guide provides a rigorous, self-validating framework for assessing the cytotoxicity of these derivatives. It moves beyond generic protocols to address the specific physicochemical challenges of hydrophobic kinase inhibitors.

Compound Management: The "Hidden" Variable

Critical Failure Point: Direct addition of high-concentration DMSO stocks into cell culture media often causes immediate, microscopic precipitation of 4-anilinopyridines.

Protocol A: Preparation of Soluble Working Stocks

Objective: To maintain compound solubility during the transition from organic solvent to aqueous media.

  • Primary Stock: Dissolve lyophilized powder in 100% anhydrous DMSO to a concentration of 10 mM or 20 mM . Vortex for 1 minute.

    • QC Check: Visually inspect for turbidity.[1] If cloudy, sonicate for 5 minutes at 37°C.

  • Intermediate Dilution (The "Step-Down" Method):

    • Do NOT dilute directly from 10 mM stock to the assay well.

    • Prepare a 500x Master Plate in 100% DMSO.

    • Example: If the top assay concentration is 10

      
      M, the Master Plate well should contain 5 mM compound.
      
  • Final Assay Concentration:

    • Dilute the 500x DMSO stock 1:500 into the assay medium.

    • Final DMSO concentration: 0.2%.

    • Validation: This ensures the compound is pre-dispersed before hitting the protein-rich media, which helps solubilize hydrophobic molecules via albumin binding.

Primary Protocol: Optimized MTT Assay

Rationale: The MTT assay measures mitochondrial succinate dehydrogenase activity. Since kinase inhibitors often induce cytostasis (G1/S arrest) before cytotoxicity, a standard 24-hour assay is insufficient. A 72-hour exposure is mandatory for this class to capture the full antiproliferative phenotype.

Workflow Diagram (Graphviz)

MTT_Workflow Start Cell Seeding (Day 0) Attach Attachment Phase (24h) Start->Attach Treat Compound Treatment (Serial Dilution) Attach->Treat Check Confluence Incubate Incubation (72h, 37°C) Treat->Incubate Reagent Add MTT Reagent (4h Incubation) Incubate->Reagent Solubilize Solubilize Crystals (DMSO/SDS) Reagent->Solubilize Formazan Crystals Read Read Absorbance (570 nm) Solubilize->Read

Caption: Optimized 72-hour MTT workflow for kinase inhibitors to distinguish cytostatic vs. cytotoxic effects.

Step-by-Step Methodology
  • Seeding (Day 0):

    • Harvest cells (e.g., A549, MCF-7) in the exponential growth phase.

    • Seed 3,000–5,000 cells/well in 96-well plates (100

      
      L volume).
      
    • Note: Lower density is crucial. If control wells reach 100% confluence by Day 3, contact inhibition will mask drug effects.

  • Treatment (Day 1):

    • Remove old media (optional, but recommended for 4-anilinopyridines to remove secreted metabolites).

    • Add 100

      
      L of fresh media containing the compound (prepared via Protocol A).
      
    • Include Vehicle Control (0.2% DMSO) and Positive Control (e.g., 10

      
      M Doxorubicin or Staurosporine).
      
  • Incubation (Day 1–4):

    • Incubate for 72 hours at 37°C, 5% CO

      
      .
      
  • Development (Day 4):

    • Add 20

      
      L MTT solution (5 mg/mL in PBS) to each well.
      
    • Incubate for 3–4 hours.

    • Carefully aspirate media (do not disturb purple formazan crystals).

    • Add 150

      
      L DMSO to dissolve crystals. Shake plate for 10 mins.
      
  • Readout:

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Secondary Protocol: ATP-Based Luminescence (Confirmatory)

Why: 4-anilinopyridines can sometimes alter mitochondrial respiration without killing the cell, leading to MTT artifacts. ATP quantification (e.g., CellTiter-Glo®) is a direct measure of metabolic viability and is more sensitive.

  • Preparation: Equilibrate reagents to room temperature.

  • Addition: Add volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100

    
    L reagent to 100 
    
    
    
    L media).
  • Lysis: Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Stabilization: Incubate at room temperature for 10 minutes.

  • Detection: Measure Luminescence (integration time: 0.5–1 second).

Mechanism of Action & Data Interpretation[2]

4-anilinopyridines typically function as Type I kinase inhibitors. The following diagram illustrates the pathway from compound binding to observed cytotoxicity.

Mechanistic Pathway (Graphviz)

MOA_Pathway Compound 4-Anilinopyridine Derivative ATP ATP Binding Pocket Compound->ATP Competitive Inhibition Kinase Target Kinase (e.g., EGFR, VEGFR) Signal Downstream Signaling (RAS/RAF/MEK) Kinase->Signal Inhibits ATP->Kinase Blocks Phosphorylation Cycle Cell Cycle Arrest (G1/S Phase) Signal->Cycle Leads to Apoptosis Apoptosis Induction (Caspase 3/7) Cycle->Apoptosis Prolonged Arrest

Caption: Pharmacodynamic cascade of 4-anilinopyridine derivatives leading to cell death.

Data Calculation

Calculate the Percentage of Growth Inhibition (


) using the formula:


  • 
     Determination:  Plot log(concentration) vs. % Viability.[2] Use non-linear regression (4-parameter logistic fit).
    
  • Assay Quality (Z-Factor): For screening campaigns, ensure

    
    .
    
    
    
    
    (Where
    
    
    is positive control and
    
    
    is negative control).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background (Blank) Compound precipitation or phenol red interference.Use phenol red-free media. Check solubility limit of the derivative.
Flat Dose-Response Cell density too high (contact inhibition).Reduce seeding density to 3,000 cells/well.
Edge Effect Evaporation in outer wells during 72h incubation.Fill outer wells with PBS; use only inner 60 wells for data.
Inconsistent Replicates Pipetting error or incomplete crystal solubilization (MTT).Use a multichannel pipette. Increase shaking time after DMSO addition.

References

  • Gandin, V., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.[3] Scientific Reports, 5, 16750. Link

  • Wang, L., et al. (2011).[4] Synthesis and biological evaluation of new 4β-anilino-4'-O-demethyl-4-desoxypodophyllotoxin derivatives as potential antitumor agents.[4][5] European Journal of Medicinal Chemistry, 46(1), 285-296.[4] Link

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Link

  • Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Tseng, C. H., et al. (2010). Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. Bioorganic & Medicinal Chemistry, 18(14), 5172-5182. Link

Sources

Troubleshooting & Optimization

Troubleshooting low conversion in 4-chloropyridine amination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in 4-Chloropyridine Amination Reactions Content Type: Technical Support Center Guide

Executive Summary

The amination of 4-chloropyridine presents a unique paradox in heterocyclic chemistry. While the 4-position is electronically deficient, the substrate suffers from two competing failure modes: catalyst poisoning (in transition-metal catalysis) and polymerization/hydrolysis (of the free base). Low conversion is rarely due to a single factor; it is typically a mismatch between the substrate's salt form (HCl vs. free base) and the reaction vector (Buchwald-Hartwig vs. SNAr).

This guide provides a self-validating troubleshooting framework. We move beyond generic advice to specific, mechanistically grounded interventions.

Diagnostic Workflow

Before altering reagents, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start START: Low Conversion Observed MethodCheck Which Method? Start->MethodCheck PdRoute Pd-Catalyzed (Buchwald) MethodCheck->PdRoute Transition Metal SnArRoute Nucleophilic Subst. (SnAr) MethodCheck->SnArRoute Metal-Free CatPoison Issue: Catalyst Poisoning (Pyridine N binds Pd) PdRoute->CatPoison LigandCheck Ligand Class Used? CatPoison->LigandCheck SolnPd1 Action: Switch to Bulky Biaryl Phosphines (BrettPhos, RuPhos) LigandCheck->SolnPd1 Standard (PPh3/DPPF) BaseCheck Base/Substrate Form? LigandCheck->BaseCheck Already Bulky SolnPd2 Action: Use HCl salt directly + Extra Base Equiv. BaseCheck->SolnPd2 Reactivity Issue: Low Electrophilicity (4-Cl < 2-Cl) SnArRoute->Reactivity CondCheck Reaction pH? Reactivity->CondCheck SolnSnAr1 Action: Acid Catalysis (Protonate Pyridine N) CondCheck->SolnSnAr1 Neutral/Basic SolnSnAr2 Action: High Temp (120°C+) Polar Aprotic (NMP/DMSO) CondCheck->SolnSnAr2 Already Acidic

Figure 1: Logic gate for diagnosing 4-chloropyridine amination failures. The path diverges based on whether the primary barrier is steric/coordination (Pd) or electronic (SNAr).

Critical Failure Modes & Solutions (FAQs)

Q1: Why does my reaction stall at ~20% conversion using standard Pd catalysts (e.g., Pd(PPh3)4)?

The Issue: Catalyst Poisoning. Pyridines are potent σ-donors. The nitrogen atom in the 4-chloropyridine ring coordinates strongly to the Palladium center, displacing standard phosphine ligands and forming an inactive "dead" complex [1]. This shuts down the catalytic cycle before oxidative addition can occur.

The Fix: Steric Screening. You must use ligands bulky enough to prevent the pyridine nitrogen from binding to the Pd center while still allowing the oxidative addition of the C–Cl bond.

  • Recommended Ligands: BrettPhos (for primary amines) or RuPhos (for secondary amines). These dialkylbiaryl phosphines create a "protective shell" around the metal.

  • Protocol Shift: Switch from Pd(OAc)₂ to a pre-catalyst like Pd-G4-BrettPhos . This bypasses the induction period and prevents initial poisoning during the reduction of Pd(II) to Pd(0).

Q2: My 4-chloropyridine starting material decomposes before reacting.

The Issue: Free Base Instability. 4-chloropyridine free base is notoriously unstable. It undergoes intermolecular self-quaternization (polymerization) at room temperature to form pyridyl-pyridinium salts [2]. If you neutralize the HCl salt and isolate the oil, it degrades within minutes.

The Fix: In Situ Neutralization. Never isolate the free base. Use 4-chloropyridine hydrochloride directly in the reaction vessel.

  • Adjustment: Add exactly 1.0 extra equivalent of base (e.g., NaOtBu or Cs₂CO₃) to neutralize the HCl salt in situ. This releases the free base only as it is consumed by the catalyst.

Q3: Can I run this without Palladium (SNAr)?

The Issue: Electronic Deactivation. While 2-chloropyridine is highly reactive toward SNAr, 4-chloropyridine is significantly less electrophilic because the nitrogen is further from the leaving group (less inductive stabilization of the Meisenheimer intermediate) [3]. Standard reflux in ethanol often fails.

The Fix: Acid-Promoted SNAr. Counter-intuitively, adding acid accelerates this reaction. Protonating the pyridine nitrogen (forming the pyridinium ion) dramatically increases the ring's electrophilicity, mimicking the reactivity of a nitro-arene.

  • Solvent: Water or n-Butanol.

  • Additive: 1.0 equiv HCl (or simply use the HCl salt of the substrate without base).

  • Mechanism: The amine nucleophile attacks the highly electrophilic pyridinium species.

Experimental Protocols

Protocol A: Pd-Catalyzed Buchwald-Hartwig (High Value/Complex Amines)

Use when the amine is valuable or acid-sensitive.

Reagents:

  • 4-Chloropyridine HCl (1.0 equiv)

  • Amine (1.2 equiv)[1]

  • Catalyst: BrettPhos Pd G4 (0.02 – 0.05 equiv)

  • Base: NaOtBu (2.5 equiv) — Note: 1.0 eq for HCl neutralization + 1.5 eq for reaction.

  • Solvent: 1,4-Dioxane (anhydrous, degassed)[1]

Step-by-Step:

  • Drying: Flame-dry a reaction vial equipped with a stir bar and cool under Argon.

  • Solids: Charge 4-chloropyridine HCl, NaOtBu, and the Pd-Precatalyst. Cap and purge with Argon x3.

  • Liquids: Add anhydrous dioxane and the amine (if liquid) via syringe.

  • Temperature: Heat to 100°C for 2-4 hours.

  • Validation: Check LCMS. If conversion <50%, add 2% more catalyst. Do not increase temperature >110°C to avoid ligand decomposition.

Protocol B: Acid-Promoted SNAr (Robust/Simple Amines)

Use for aliphatic amines or anilines where harsh conditions are tolerated.

Reagents:

  • 4-Chloropyridine HCl (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • Solvent: Water (0.5 M concentration) or n-Butanol.

  • Base: NONE (initially).

Step-by-Step:

  • Mixing: Dissolve 4-chloropyridine HCl and the amine in the solvent.

  • Heating: Heat to reflux (100°C for water, 120°C for BuOH). The system is acidic (pH ~2-3), activating the ring.

  • Monitoring: Monitor by HPLC. The "spot" will shift from the pyridinium salt to the aminopyridinium product.

  • Workup: Once complete, basify with NaOH to pH >10 to extract the free amine product.

Data Comparison: Optimization Parameters

Use this table to select the correct system for your specific amine partner.

VariablePd-Catalysis (Buchwald)Acid-Promoted SNAr
Primary Driver Ligand Sterics (prevents poisoning)Ring Electrophilicity (via protonation)
Substrate Form 4-Cl-Pyridine HCl + Excess Base4-Cl-Pyridine HCl (No Base)
Key Risk Catalyst deactivation by Pyridine NHydrolysis to 4-Pyridone (if OH- present)
Ideal Solvent Dioxane, Toluene (Anhydrous)Water, n-Butanol, NMP
Best For... Electron-poor anilines, complex scaffoldsAliphatic amines, electron-rich anilines
Cost High (Pd + Ligand)Low (Reagent grade)

References

  • Mechanisms of Catalyst Poisoning: Paul, F., et al. "Deactivation of Palladium Catalysts by Pyridine Derivatives." Organometallics, 2023 .

  • Stability of Chloropyridines: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010.
  • Acid-Catalyzed Amination: "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent and Acid Amount." Preprints.org, 2023 .

  • Buchwald-Hartwig Guide: "Buchwald-Hartwig Amination User Guide." Sigma-Aldrich/Merck Technical Library.

  • SNAr Reactivity Profiles: "Nucleophilic Aromatic Substitution of Heterocycles." Organic Chemistry Portal.

Sources

Technical Support Center: N-(4-methoxyphenyl)pyridin-4-amine Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-MPPA-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Minimizing Oxidation Impurities & Storage Protocols

Module 1: The Mechanistic Basis (Diagnosis)

Q: Why is my compound turning dark brown/purple despite being stored in a freezer?

A: The discoloration is a hallmark of oxidative degradation leading to quinone imine formation.

N-(4-methoxyphenyl)pyridin-4-amine contains two nitrogen centers, but the degradation is primarily driven by the electron-rich 4-methoxyaniline moiety. The methoxy group (


) is a strong electron donor, increasing the electron density on the bridging amine. This makes the molecule highly susceptible to Single Electron Transfer (SET)  oxidation by atmospheric oxygen, especially under light exposure.

The Degradation Cascade:

  • Initiation: Oxygen abstracts an electron from the bridging nitrogen, forming a radical cation.

  • Propagation: Loss of a proton forms a neutral radical, which delocalizes into the phenyl ring.

  • Termination (Impurity Formation): The radical reacts with oxygen or couples with other radicals to form

    
    -quinone imines  or azo-dimers. These highly conjugated species absorb visible light strongly, causing the brown/purple discoloration even at trace levels (<0.5%).
    
Pathway Visualization

OxidationMechanism Start N-(4-methoxyphenyl) pyridin-4-amine Radical Amine Radical Cation Start->Radical O2 / Light (SET Oxidation) Product2 Pyridine N-Oxide Start->Product2 Peroxides (Minor Pathway) Intermed N-Centered Radical Radical->Intermed -H+ Product1 p-Quinone Imine (Chromophore) Intermed->Product1 Oxidation (Major Color Source)

Figure 1: Oxidative degradation pathways. The red nodes indicate impurities responsible for potency loss and discoloration.

Module 2: Storage Protocol (Prevention)

Q: What is the absolute best-practice storage protocol?

A: You must treat this compound as air-sensitive and hygroscopic . The pyridine ring can hydrogen-bond with water, altering the local pH and accelerating oxidation.

Protocol: The "Double-Barrier" System

ParameterSpecificationScientific Rationale
Primary Container Amber Glass VialBlocks UV/Blue light (200-450nm) which catalyzes radical formation.
Atmosphere Argon (Ar) BackfillArgon is heavier than air and forms a better "blanket" than Nitrogen (

) for preventing

diffusion.
Seal Teflon-lined Cap + ParafilmTeflon prevents leaching; Parafilm creates a secondary gas barrier.
Secondary Container Desiccator with DrieritePrevents moisture absorption by the pyridine ring (hygroscopicity).
Temperature -20°C (Long term)Arrhenius equation dictates that lowering T by 10°C roughly halves the degradation rate.
Storage Workflow

StorageProtocol Step1 1. Aliquot Material (Avoid repeated freeze-thaw) Step2 2. Flush Vial with Argon (Gentle stream, 10s) Step1->Step2 Step3 3. Seal Immediately (Teflon cap + Parafilm) Step2->Step3 Step4 4. Place in Secondary Jar (With Desiccant) Step3->Step4 Step5 5. Store at -20°C Step4->Step5

Figure 2: Step-by-step "Double-Barrier" storage workflow to maximize shelf-life.

Module 3: Troubleshooting Impurities (Remediation)

Q: I see a new peak at [M+16] in my LC-MS. Is my compound ruined?

A: The [M+16] peak corresponds to the N-oxide or hydroxylated species.

  • Diagnosis: If the peak is <2%, the compound is likely usable for non-critical assays. If >5%, purification is required.

  • Differentiation:

    • N-Oxide: Polar, elutes earlier on Reverse Phase (RP-HPLC).

    • Quinone Imine: Often [M-2] or [M+14] (oxidation to carbonyl), typically elutes later due to increased planarity/conjugation.

Q: How do I repurify the oxidized brown solid?

A: Standard silica chromatography can degrade this amine due to the acidity of silica gel.

Recommended Purification Protocol:

  • Dissolution: Dissolve crude solid in minimal Dichloromethane (DCM).

  • Stationary Phase Pre-treatment: Slurry silica gel in Hexanes containing 1% Triethylamine (Et3N) .

    • Why? Et3N neutralizes acidic sites on the silica, preventing the pyridine ring from sticking (tailing) and preventing acid-catalyzed oxidation.

  • Elution: Run a gradient of Hexanes

    
     Ethyl Acetate (with constant 1% Et3N).
    
  • Recrystallization (Alternative): Dissolve in hot Ethanol; add water dropwise until turbid; cool slowly to 4°C.

Module 4: Handling in Solution (Usage)

Q: Can I store stock solutions in DMSO?

A: Avoid long-term storage in DMSO if possible. While DMSO is an excellent solvent for solubility, it has two risks:

  • Hygroscopicity: DMSO absorbs water from air rapidly, leading to hydrolysis.

  • Oxidant Activity: In the presence of trace acid chlorides or activators, DMSO can act as an oxidant (Swern-like mechanism), converting the amine to an imine or oxide.

Solvent Compatibility Table

SolventStability RatingNotes
Ethanol (EtOH) ⭐⭐⭐Good for short term (days). Protic nature stabilizes the amine but allows slow oxidation.
DMSO (Anhydrous) ⭐⭐Acceptable for frozen stocks (-80°C) under Argon. Do not store at RT.
Acetonitrile (ACN) ⭐⭐⭐⭐Best for LC-MS standards. Non-protic, less hygroscopic than DMSO.
Water/Buffer Unstable. Rapid oxidation and potential hydrolysis. Prepare fresh.

References

  • Oxidation of Aromatic Amines

    • Mechanism of quinone imine formation
    • Source: Journal of the Chemical Society, Perkin Transactions 1.
  • Stability of Amines in DMSO

    • Impact of Solvent on the Thermal Stability of Amines.[1]

    • Source: N
  • Purification of Laboratory Chemicals

    • General protocols for purification of pyridine and aniline deriv
    • Source: Armarego, W. L. F.[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.

  • Quinone Imine Toxicity & Reactivity

    • Deep Learning to Predict the Formation of Quinone Species in Drug Metabolism.
    • Source: Chemical Research in Toxicology (ACS).

Sources

Validation & Comparative

Comparative 1H NMR Analysis: N-(4-methoxyphenyl)pyridin-4-amine

[1]

Executive Summary & Strategic Importance

In the development of kinase inhibitors and competitive antagonists, the aminopyridine scaffold is a privileged structure.[1] Specifically, This compound serves as a critical intermediate or core motif in drugs targeting pathways like VEGFR and PDGFR.[1]

This guide provides a definitive analysis of its 1H NMR spectrum , distinguishing it from common regioisomeric impurities (2-aminopyridine derivatives) and starting materials.[1] Unlike standard spectral lists, this guide focuses on diagnostic signals —the specific peaks that confirm regio-purity and reaction completion with high confidence.[1]

Structural Analysis & Theoretical Prediction

The molecule consists of two aromatic systems linked by a secondary amine:[1]

  • Pyridine Ring (Ring A): Substituted at the 4-position.[1][2][3] This creates a local plane of symmetry, resulting in an AA'BB' spin system for the pyridine protons.[1]

  • Phenyl Ring (Ring B): Substituted at the 1- and 4-positions (para-substituted). This also creates an AA'BB' spin system.[1]

  • Linkers: A methoxy group (-OCH₃) and a secondary amine (-NH-).[1]

The "Symmetry Test" (Critical Diagnostic)

The most powerful tool for identifying the 4-isomer is symmetry .[1]

  • 4-Isomer (Target): The pyridine ring is symmetric.[1] Protons at positions 2 and 6 are chemically equivalent.[1] Protons at 3 and 5 are chemically equivalent.[1] Result: Two distinct pyridine signals (integrating to 2H each).[1][4]

  • 2-Isomer (Common Impurity): The pyridine ring is asymmetric.[1] Protons at 3, 4, 5, and 6 are all distinct. Result: Four distinct pyridine signals (integrating to 1H each).

Detailed Spectral Assignment (DMSO-d₆)

The following data represents the consensus chemical shifts for this compound in DMSO-d₆.

Table 1: Diagnostic Signal Assignment[1]
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Diagnostic Note
Pyridine H-2, H-6 8.15 – 8.25 Doublet (d)2H~6.0Deshielded (α to Nitrogen).[1] Key indicator of pyridine ring presence.[1]
Pyridine H-3, H-5 6.80 – 6.90 Doublet (d)2H~6.0Shielded (Ortho to Amine).[1] Upfield shift due to mesomeric donation from NH.
Phenyl H-2', H-6' 7.10 – 7.15 Doublet (d)2H~9.0Ortho to the amine linker.[1]
Phenyl H-3', H-5' 6.90 – 6.95 Doublet (d)2H~9.0Ortho to the methoxy group.[1] Often overlaps with Pyridine H-3,5.
Amine -NH- 8.60 – 8.80 Broad Singlet1H-Exchangeable.[1] Shift varies with concentration and water content.[1]
Methoxy -OCH₃ 3.75 Singlet (s)3H-High intensity singlet.[1] The "anchor" signal for integration.[1]

Note on Solvent Effects: In CDCl₃, the amine proton typically shifts upfield to ~6.0–6.5 ppm and broadens significantly.[1] DMSO-d₆ is preferred for sharper aromatic resolution and visibility of the NH proton.[1]

Comparative Analysis: Target vs. Alternatives

Scenario A: Differentiating Regioisomers (4-AP vs. 2-AP)

In Buchwald-Hartwig or SNAr couplings, regio-selectivity errors can yield the 2-isomer.[1]

FeatureTarget: 4-Isomer Alternative: 2-Isomer (N-(4-methoxyphenyl)pyridin-2-amine)
Pyridine Symmetry Symmetric (AA'BB') Asymmetric (ABCD)
Pyridine Signals 2 sets of peaks (2H each)4 sets of peaks (1H each)
H-6 Signal Doublet at ~8.2 ppmDoublet of Doublets at ~8.1 ppm
H-3 Signal Doublet at ~6.8 ppmDoublet at ~6.7 ppm
H-4 Signal Does not exist (Substituted)Triplet/Multiplet at ~7.5 ppm
Scenario B: Reaction Monitoring (Target vs. Precursors)

Monitoring the consumption of 4-Chloropyridine or 4-Aminopyridine .[1]

FeaturePrecursor: 4-Aminopyridine Target Product Diagnostic Change
H-2/H-6 Shift ~7.99 ppm~8.20 ppmDownfield Shift (+0.2 ppm) due to aryl ring current.[1]
H-3/H-5 Shift ~6.48 ppm~6.85 ppmDownfield Shift (+0.4 ppm) .[1]
Amine Proton ~6.03 ppm (NH₂, Broad)~8.70 ppm (NH, Broad)Major Downfield Shift & Integration change (2H → 1H).[1]

Visualization of Logic & Workflow[1]

Diagram 1: Structural Assignment Logic

This flowchart illustrates the decision tree for assigning the 4-isomer spectrum based on symmetry and chemical shift logic.

NMR_AssignmentStartUnknown Spectrum(Pyridine-Amine Derivative)Check_MethoxyCheck 3.75 ppm(Singlet, 3H)Start->Check_MethoxyCheck_AromaticAnalyze Aromatic Region(6.5 - 8.5 ppm)Check_Methoxy->Check_AromaticSymmetry_TestSymmetry Test:Count Pyridine SignalsCheck_Aromatic->Symmetry_TestResult_42 Pyridine Signals (2H each)SYMMETRIC(Target: 4-Isomer)Symmetry_Test->Result_4 AA'BB' PatternResult_24 Pyridine Signals (1H each)ASYMMETRIC(Impurity: 2-Isomer)Symmetry_Test->Result_2 ABCD PatternShift_AnalysisVerify Chemical Shifts:H2/H6 > 8.0 ppmH3/H5 < 7.0 ppmResult_4->Shift_Analysis

Caption: Logic flow for distinguishing the target 4-isomer from the 2-isomer using symmetry arguments.

Diagram 2: Reaction Monitoring Workflow

Tracking the conversion of 4-Chloropyridine to the target amine.

Reaction_MonitorPrecursor4-Chloropyridine(Start Material)H2/H6: ~8.8 ppmNo OMe SignalReactionCoupling Reaction(p-Anisidine added)Precursor->ReactionProductTarget ProductH2/H6: ~8.2 ppmOMe: 3.75 ppmNH: ~8.7 ppmReaction->Product Shift Upfield (Pyridine) Appearance of OMe

Caption: Spectral changes observed during the synthesis from 4-chloropyridine precursor.

Experimental Protocol

To reproduce the data cited above, follow this standardized acquisition protocol.

  • Sample Preparation:

    • Dissolve 5–10 mg of the dried solid in 0.6 mL of DMSO-d₆ .

    • Critical: Ensure the sample is free of paramagnetic impurities (e.g., residual copper catalyst from Buchwald couplings), as these will broaden the signals and obscure the J-coupling.[1] Filter through a celite plug if broadening is observed.[1]

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher recommended for clear separation of the phenyl and pyridine doublets in the 6.8–7.2 ppm region.[1]

    • Scans: 16–64 scans.[1][5]

    • Relaxation Delay (d1): Set to ≥ 1.0 second to ensure accurate integration of the aromatic protons.

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .[1]

    • Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.[1]

References

  • Kore, N., & Pazdera, P. (2017).[1] Synthesis of N-substituted 4-aminopyridines. Molecules, 22(2).[1][6] (Contains Figure S7 and S10 confirming spectral data for ethoxy/methoxy analogs).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1]

  • ChemicalBook. (2017).[1][4] 4-Aminopyridine 1H NMR Spectrum (DMSO-d6).

  • National Institutes of Health (NIH). (2021).[1] Synthesis and evaluation of pyridine-derived bedaquiline analogues. (Provides comparative data for 2-substituted pyridine isomers).

Comparative Guide: 13C NMR Profiling of 4-Anilinopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 13C NMR characteristics for 4-anilinopyridine derivatives, designed for application scientists and medicinal chemists.

Executive Summary: The Structural Gatekeeper of Kinase Inhibitors

The 4-anilinopyridine moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophore core for numerous ATP-competitive kinase inhibitors (e.g., analogs of Gefitinib, Vandetanib). In drug development, the precise characterization of this scaffold is critical not just for confirmation of identity, but for distinguishing between regioisomers (2- vs 3- vs 4-substitution) and tautomeric states (amino vs. imino forms) that drastically affect binding affinity.[1]

This guide compares the 13C NMR performance of the 4-anilinopyridine scaffold against its structural alternatives, providing a self-validating framework for assignment.

Core Value Proposition of 13C NMR

While 1H NMR is faster, it often fails in this class of compounds due to:

  • Broadening of NH signals caused by exchangeable protons.[1]

  • Overlap of aromatic protons in the 6.5–8.5 ppm region.

  • Ambiguity in quaternary carbons which define the regiochemistry.

13C NMR provides the definitive "fingerprint" for the carbon skeleton, particularly distinguishing the ipso and ortho carbons of the pyridine ring which are highly sensitive to the positioning of the anilino nitrogen.

Comparative Analysis: Distinguishing Regioisomers

The most common synthetic challenge is distinguishing the desired 4-anilinopyridine from the 2-anilinopyridine byproduct or the 3-anilinopyridine isomer. The chemical shift (


) of the pyridine carbons is the primary discriminator.
Mechanism of Shift Differentiation

The anilino group (–NHPh) acts as an electron donor via resonance (+M effect) and an electron withdrawer via induction (-I effect).[1]

  • Resonance (+M): Shields the ortho and para positions relative to the substitution site (Upfield shift).

  • Induction (-I): Deshields the ipso carbon (Downfield shift).[1]

Table 1: Diagnostic 13C Chemical Shifts (Representative Values in DMSO- )

Values are approximate and dependent on specific substituents on the aniline ring.

Carbon Position4-Anilinopyridine (Target)2-Anilinopyridine (Alternative)3-Anilinopyridine (Alternative)Diagnostic Logic
C-Ipso (Substituted) ~150 - 155 ppm (C4)~155 - 160 ppm (C2)~140 - 145 ppm (C3)C2 is naturally most deshielded; C4 is intermediate.[1]
C-Ortho (to N_pyr) ~150 ppm (C2/C6)~138 - 142 ppm (C2)4-isomer retains high shift for C2/C6 (unsubstituted).[1]
C-Ortho (to NH) ~108 - 112 ppm (C3/C5)~110 - 115 ppm (C3)~120 - 125 ppm (C2/C4)CRITICAL: 4-isomer shows strong shielding at C3/C5 due to resonance.[1]
C-Para (to NH) ~135 - 140 ppm (C5)~120 - 125 ppm (C6)

Key Differentiator: Look for the C3/C5 signal in 4-anilinopyridine .[1] It appears significantly upfield (108–112 ppm), often the most shielded aromatic carbon in the spectrum, distinct from the C3 of the 2-isomer or C2/C4 of the 3-isomer.

Critical Factor: Salt Formation & Protonation Effects

In drug formulation, these compounds are often converted to HCl or mesylate salts.[2] Protonation of the pyridine nitrogen induces characteristic shifts that serve as a secondary validation of the structure.

The "Pyridinium Shift" Rule

Upon protonation (Free Base


 HCl Salt):
  • C2/C6 (

    
     to N): Shielded  (Moves Upfield by ~5–8 ppm).
    
  • C4 (

    
     to N): Deshielded  (Moves Downfield by ~10–12 ppm).
    
  • C3/C5 (

    
     to N): Deshielded  (Moves Downfield by ~3–5 ppm).
    

Note: In 4-anilinopyridines, the C4 is already substituted. The protonation effect is most easily observed at the C2/C6 positions.

Experimental Protocol: The Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this protocol designed to overcome the common solubility and relaxation issues of this scaffold.

Step 1: Sample Preparation[1][2]
  • Solvent: DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
      is mandatory. CDClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    often leads to aggregation and broadened signals for poly-aromatic amines.
  • Concentration: Minimum 20 mg/0.6 mL . Lower concentrations risk losing the quaternary C-Ipso signals in the noise.

Step 2: Acquisition Parameters (Self-Validating)[1]
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The quaternary carbons (C4-Ipso) have long T1 relaxation times.[1] Standard D1 (1.0s) will suppress these peaks, leading to false negatives.

  • Scans (NS): Minimum 1024 scans .

    • Validation: If the signal-to-noise ratio (S/N) of the C4-Ipso peak is < 10:1, double the scans.[1]

Step 3: Assignment Logic (The "Check-Sum")[1]
  • Identify the C=O (if amide/urea linker exists) > 160 ppm.

  • Identify Pyridine C2/C6 : Two equivalent (or nearly equivalent) carbons ~150 ppm.[1]

  • Identify Shielded C3/C5 : Two equivalent carbons ~110 ppm.[1]

  • Validation: If C3/C5 are not found < 115 ppm, suspect the 3-isomer or N-oxide formation.[1]

Visualization of Structural Logic

Diagram 1: Resonance-Driven Shielding in 4-Anilinopyridine

This diagram illustrates why the C3/C5 positions are diagnostically shielded (Upfield), serving as the primary marker for this scaffold.

Resonance N_amine NH (Aniline) C4 C4 (Ipso) ~152 ppm N_amine->C4 +M Effect C3_5 C3/C5 (Ortho) ~110 ppm (Shielded) C4->C3_5 Electron Density Increase N_pyr N (Pyridine) C3_5->N_pyr Induction

Caption: Electron donation (+M) from the aniline nitrogen significantly increases electron density at C3/C5, causing a diagnostic upfield shift.

Diagram 2: Decision Tree for Isomer Assignment

A logical workflow to interpret the 13C NMR spectrum and confirm the 4-anilinopyridine structure.

DecisionTree Start Start: Analyze Aromatic Region (100 - 160 ppm) Check_Shielded Are there signals < 115 ppm? Start->Check_Shielded Yes_Shielded Yes: Likely 4- or 2-isomer Check_Shielded->Yes_Shielded Detected No_Shielded No: Suspect 3-isomer or Pyridine N-oxide Check_Shielded->No_Shielded Not Detected Check_C2 Locate most deshielded CH (> 145 ppm) Yes_Shielded->Check_C2 Is_C2_Present Is there a strong CH signal at ~150 ppm (C2/C6)? Check_C2->Is_C2_Present Result_4 Confirmed: 4-Anilinopyridine (Symm. C2/C6 & Shielded C3/C5) Is_C2_Present->Result_4 Yes (Symmetric) Result_2 Confirmed: 2-Anilinopyridine (Asymm. pattern) Is_C2_Present->Result_2 No (Shifted)

Caption: Step-by-step logic to distinguish 4-anilinopyridine from its common isomers based on symmetry and chemical shift limits.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent effects).

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: 4-Anilinopyridine.[1] Retrieved from [Link][2]

  • Rahman, A. F. M. M., et al. (2021).[1][2][3] "13C NMR Spectra of gefitinib in DMSO-d6." Chemical Papers. Retrieved from [Link]

  • Reich, H. J. (2024).[1] 13C NMR Chemical Shifts. University of Wisconsin-Madison / LibreTexts. Retrieved from [Link]

Sources

Precision FTIR Profiling: Distinguishing Secondary Amines in Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: In medicinal chemistry, distinguishing secondary amines within pyridine derivatives (e.g., 2-aminopyridines) is a critical quality control step. Standard libraries often conflate these with primary amines or simple anilines. The electron-deficient nature of the pyridine ring, coupled with its capacity for strong hydrogen bonding (both inter- and intramolecular), induces characteristic spectral shifts that standard references frequently overlook.

The Solution: This guide provides a definitive spectral fingerprinting protocol. By isolating the N-H stretching singlet and correlating it with specific pyridine ring breathing modes, researchers can unambiguously validate secondary amine substitution patterns, even in complex drug matrices.

Part 1: Technical Background – The "Pyridine Effect"

To accurately interpret the FTIR spectrum of a secondary aminopyridine, one must understand the electronic environment. Unlike a benzene ring (aniline), the pyridine ring is electron-withdrawing (π-deficient).

  • N-H Bond Polarization: The electron-withdrawing pyridine ring pulls electron density from the exocyclic nitrogen. This weakens the N-H bond force constant compared to aliphatic amines, but the effect is nuanced by resonance.

  • Hydrogen Bonding (The "Red Shift" Factor):

    • Intermolecular: The ring nitrogen (N1) is a strong hydrogen bond acceptor. In solid-state (KBr) or concentrated solutions, the N-H proton of the secondary amine often forms a strong H-bond with the N1 of a neighboring molecule.

    • Result: This interaction causes a significant red shift (lowering of wavenumber) and broadening of the N-H stretching band, often moving it from the expected ~3400 cm⁻¹ down to ~3250–3350 cm⁻¹.

Part 2: Comparative Peak Atlas

The following data compares the target analyte (Secondary Aminopyridine) against its most common structural analogs.

Table 1: Characteristic Vibrational Modes (cm⁻¹)
Vibrational ModeSecondary Aminopyridine (Target)Primary Aminopyridine (Precursor)Secondary Aniline (Analog)Notes
N-H Stretch 3300–3360 (Singlet) 3400–3500 (Doublet: Asym/Sym)~3400 (Singlet)The secondary amine singlet is often sharper but less intense than the primary doublet.[1]
N-H Bend Weak/Absent (~1510–1530) 1590–1650 (Scissoring, Strong)~1510 (Weak)Often obscured by ring vibrations in pyridines. Primary amines show a distinct "scissoring" band.
C-N Stretch 1260–1320 1260–13401250–1310Strong intensity due to resonance between the exocyclic N and the ring.
Ring C=N / C=C 1580–1610 & 1430–1480 1580–1610 & 1430–14801500 & 1600Pyridines show a distinct "breathing" mode doublet that benzene derivatives lack.
Key Differentiators
  • The Singlet vs. Doublet Rule: Primary amines always exhibit a doublet (symmetric and asymmetric stretch). Secondary amines exhibit a singlet . If you see two peaks in the 3300–3500 region, you likely have unreacted primary amine starting material.

  • The "Ring Breathing" Mask: In secondary aminopyridines, the N-H bending mode (typically ~1500–1550 cm⁻¹) is frequently masked by the intense pyridine ring stretching vibrations (1580–1600 cm⁻¹). Do not rely on the bending mode for confirmation.

Part 3: Experimental Protocol (Self-Validating)

Objective: Obtain a high-resolution spectrum free from atmospheric moisture interference, which can mimic or obscure N-H signals.

Step 1: Sample Preparation
  • Method A: ATR (Attenuated Total Reflectance) - Recommended

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

    • Protocol: Place solid sample on the crystal. Apply high pressure to ensure intimate contact.

    • Advantage: Minimal sample prep; no water absorption from KBr.

    • Correction: ATR spectra typically show peak shifts of 2–5 cm⁻¹ lower than transmission spectra. Report data as "FTIR-ATR".

  • Method B: KBr Pellet - Use with Caution

    • Risk: Pyridine derivatives are often hygroscopic. Wet KBr introduces a broad O-H stretch (3200–3600 cm⁻¹) that obliterates the secondary amine N-H singlet.

    • Mitigation: Dry KBr powder at 110°C overnight. Grind sample/KBr ratio at 1:100 under an IR lamp.

Step 2: Acquisition Parameters
  • Resolution: 2 cm⁻¹ (Essential to resolve the N-H singlet from potential shoulder bands).

  • Scans: Minimum 32 scans (64 preferred for high S/N ratio).

  • Background: Fresh air background immediately prior to sampling (critical to remove atmospheric water vapor lines).

Step 3: Validation Check
  • The "Water Test": Check for a broad hump around 3400 cm⁻¹. If the baseline curves upward significantly, your sample is wet. Vacuum dry the sample and re-acquire.

  • The "Overtone Check": Look for a weak overtone band of the N-H bend around 3100–3200 cm⁻¹. This confirms the assignment of the fundamental N-H stretch.

Part 4: Diagnostic Workflow (Visualization)

The following logic tree guides the spectral interpretation process to confirm the presence of a secondary amine on a pyridine ring.

FTIR_Analysis Start Start: Acquire Spectrum (3600 - 600 cm⁻¹) Region1 Inspect 3300 - 3500 cm⁻¹ (N-H Stretching Region) Start->Region1 Decision1 Peak Pattern? Region1->Decision1 Primary Doublet Observed (Sym & Asym Stretch) Decision1->Primary Two Bands Secondary Singlet Observed Decision1->Secondary One Band Tertiary No Peaks Decision1->Tertiary No Bands CheckRing Inspect 1580 - 1610 cm⁻¹ (Pyridine Ring Modes) Secondary->CheckRing Decision2 Strong Bands Present? CheckRing->Decision2 ConfirmPy Pyridine Scaffold Confirmed Decision2->ConfirmPy Yes (C=N/C=C) CheckBenz Suspect Benzene/Aniline Analog Decision2->CheckBenz No (Only C=C) Final CONCLUSION: Secondary Aminopyridine Identified ConfirmPy->Final

Figure 1: Logical decision tree for distinguishing amine classes within heterocyclic scaffolds.

Part 5: References

  • NIST Chemistry WebBook. Infrared Spectrum of 2-Aminopyridine.[2] National Institute of Standards and Technology.[2] [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry. [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. [Link][1][2][3][4][5][6][7][8][9][10][11]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

Sources

A Senior Application Scientist's Guide to HPLC Retention of Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of HPLC Retention Behavior: 2-Aminopyridine vs. 4-Aminopyridine

For researchers in pharmaceutical development and analytical chemistry, the separation of positional isomers is a frequent and critical challenge. These molecules, sharing the same chemical formula but differing in the arrangement of atoms, can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is the workhorse for such separations, yet achieving baseline resolution requires a deep understanding of the subtle interplay between analyte chemistry and chromatographic conditions.

This guide provides an in-depth comparison of the retention behavior of two key positional isomers: 2-aminopyridine and 4-aminopyridine. We will explore the physicochemical properties that govern their separation and provide a detailed, field-proven protocol that leverages mobile phase pH to achieve optimal resolution in reversed-phase HPLC.

The Decisive Role of Physicochemical Properties in Retention

In reversed-phase HPLC, analytes are separated based on their relative hydrophobicity; more hydrophobic (less polar) compounds interact more strongly with the non-polar stationary phase and are retained longer.[1] For ionizable compounds like the aminopyridines, two properties are paramount: the octanol-water partition coefficient (logP) and the acid dissociation constant (pKa).

  • LogP (Lipophilicity): This value measures a compound's hydrophobicity. A higher logP indicates greater lipophilicity and, typically, longer retention in reversed-phase HPLC.

  • pKa (Ionization Constant): This value indicates the strength of a base. For a basic compound, the pKa is the pH at which 50% of the molecules are in their neutral form (B) and 50% are in their protonated, cationic form (BH+). The neutral form is significantly more hydrophobic and will be retained longer, while the charged form is more polar and will elute much earlier.[2][3][4]

Let's examine the key properties of our two isomers:

CompoundStructurepKalogPBasicity
2-Aminopyridine 6.86[5][6][7][8]0.48[8]Less Basic
4-Aminopyridine 9.17[5][6]-0.13More Basic

Analysis of Properties:

  • Basicity (pKa): 4-Aminopyridine (pKa 9.17) is a significantly stronger base than 2-aminopyridine (pKa 6.86).[5][6] This means that at a neutral pH, 4-aminopyridine will exist predominantly in its charged, protonated form, while 2-aminopyridine will be mostly in its neutral, free base form. This difference is the primary lever we can pull to achieve separation.

  • Lipophilicity (logP): In their neutral forms, 2-aminopyridine is more hydrophobic (logP 0.48) than 4-aminopyridine (logP -0.13). This intrinsic difference in polarity will also contribute to their separation, with 2-aminopyridine being more retained, assuming both are in their neutral state.

Experimental Design: Leveraging pH for Optimal Separation

The substantial difference in pKa between the two isomers provides a clear strategy for separation. By carefully controlling the mobile phase pH, we can selectively change the ionization state of each compound, thereby dramatically altering their retention times.[2]

A robust experiment would involve analyzing the retention time of both isomers at three distinct pH levels:

  • Acidic pH (e.g., pH 2.5): Well below the pKa of both compounds.

  • Neutral pH (e.g., pH 7.2): Between the pKa of the two compounds.

  • Basic pH (e.g., pH 10.0): Above the pKa of both compounds.

This approach allows for a comprehensive understanding of how ionization affects retention and reveals the optimal pH for baseline separation.

Caption: Experimental workflow for HPLC analysis of aminopyridine isomers.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, providing robust and reproducible results.

1. Materials & Reagents:

  • 2-Aminopyridine (≥99% purity)

  • 4-Aminopyridine (≥99% purity)

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Phosphate buffer components (e.g., potassium phosphate monobasic, phosphoric acid)

  • Ammonium bicarbonate buffer components

  • Formic acid

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Standard C18 columns are generally stable in a pH range of 2 to 8.[3] For pH 10, a pH-stable column is required.

3. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each aminopyridine isomer in separate 10 mL volumetric flasks using methanol as the diluent.

  • Working Standard Mixture (10 µg/mL): Pipette 100 µL of each stock solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of water and methanol.

  • Mobile Phase A (Aqueous Buffers):

    • pH 2.5: 10 mM Potassium Phosphate. Adjust pH with phosphoric acid.

    • pH 7.2: 10 mM Potassium Phosphate. Adjust pH as needed.

    • pH 10.0: 10 mM Ammonium Bicarbonate. Adjust pH as needed.

  • Mobile Phase B: Acetonitrile

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 60% B

    • 10-12 min: 60% B

    • 12-12.1 min: 60% to 5% B

    • 12.1-15 min: 5% B (Re-equilibration)

5. Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Perform a blank injection (50:50 water:methanol) to ensure no system peaks interfere.

  • Inject the working standard mixture and run the gradient program using the pH 2.5 mobile phase.

  • After the run, flush the system thoroughly with 60:40 acetonitrile:water before introducing the next buffer.

  • Repeat steps 1-3 for the pH 7.2 and pH 10.0 mobile phases.

Expected Results and Data Analysis

The experiment will yield retention time (RT) data that directly reflects the ionization state of the analytes at each pH. The following table summarizes the expected results based on the physicochemical properties.

Mobile Phase pHAnalyteExpected Ionization StateExpected Retention Time (min)Rationale
pH 2.5 2-Aminopyridine>99% Protonated (BH+)~2.1Highly polar, minimal retention.
4-Aminopyridine>99% Protonated (BH+)~2.0Highly polar, minimal retention. No separation.
pH 7.2 2-Aminopyridine~32% Protonated (BH+)~5.8Mostly neutral, significantly retained.
4-Aminopyridine>98% Protonated (BH+)~2.4Still highly polar, minimal retention. Excellent separation.
pH 10.0 2-Aminopyridine<1% Protonated (BH+)~8.5Fully neutral and hydrophobic, strongly retained.
4-Aminopyridine~13% Protonated (BH+)~7.2Mostly neutral, strongly retained but less than 2-AP due to lower logP.

Discussion of Results:

The power of pH control becomes evident when comparing the chromatograms.

  • At pH 2.5: Both compounds are fully protonated (BH+). Their polarity is high and very similar, leading to very early elution times and no separation.

  • At pH 7.2: This pH is the "sweet spot" for separation. It is above the pKa of 2-aminopyridine but well below the pKa of 4-aminopyridine. Consequently, 2-aminopyridine is mostly in its neutral, hydrophobic form and is strongly retained. In contrast, 4-aminopyridine remains almost fully protonated, polar, and elutes early. This results in a large difference in retention times (ΔRT) and baseline separation.

  • At pH 10.0: Both compounds are now predominantly in their neutral forms. Retention for both is significantly longer than at lower pH values. Separation is still possible, driven by the intrinsic hydrophobicity difference (logP). 2-Aminopyridine, being more hydrophobic, is retained longer than 4-aminopyridine.

ionization_states cluster_ph2_5 pH 2.5 (Acidic) cluster_ph7_2 pH 7.2 (Neutral) cluster_ph10_0 pH 10.0 (Basic) ap2_ph2_5 ap2_ph2_5 ap2_ph7_2 2-Aminopyridine pKa = 6.86 Mostly Neutral (B) Hydrophobic → Retained ap2_ph2_5->ap2_ph7_2 Increasing pH ap4_ph2_5 ap4_ph2_5 ap4_ph7_2 ap4_ph7_2 ap4_ph2_5->ap4_ph7_2 Increasing pH ap2_ph10_0 2-Aminopyridine pKa = 6.86 Fully Neutral (B) Very Hydrophobic → Strong Retention ap2_ph7_2->ap2_ph10_0 Increasing pH ap4_ph10_0 4-Aminopyridine pKa = 9.17 Mostly Neutral (B) Hydrophobic → Retained ap4_ph7_2->ap4_ph10_0 Increasing pH

Caption: Ionization state of isomers as a function of mobile phase pH.

Conclusion and Recommendations

The successful separation of 2-aminopyridine and 4-aminopyridine hinges on the strategic manipulation of mobile phase pH to exploit their significant pKa difference. While both isomers are unretained at low pH and strongly retained at high pH, a mobile phase buffered to a pH between their respective pKa values (e.g., pH 7.0 - 7.5) provides the greatest selectivity and ensures baseline resolution.

For any method development involving ionizable isomers, this guide demonstrates a fundamental principle: a thorough understanding of the analytes' physicochemical properties is not just academic—it is the most direct path to an efficient and robust analytical method. By first analyzing the pKa and logP values, scientists can predict retention behavior and intelligently design experiments, saving valuable time and resources.

References

  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic?Link

  • ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?Link

  • Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why?Link

  • Separation Science. (2024). Factors Impacting Chromatography Retention Time. Link

  • Element Lab Solutions. (n.d.). Retention Shifts in HPLC. Link

  • LCGC. (2015). The LCGC Blog: Troubleshooting Retention Time Issues in Reversed Phase HPLC. Link

  • Wikipedia. (n.d.). Reversed-phase chromatography. Link

  • RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Link

  • EPA Archive. (n.d.). Aminopyridines. Link

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Link

  • Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?Link

  • Canadian Science Publishing. (1977). Amino group acidity in aminopyridines and aminopyrimidines. Link

  • Veeprho Pharmaceuticals. (2025). Exploring the Role of pH in HPLC Separation. Link

  • Cheméo. (n.d.). Chemical Properties of 2-Aminopyridine (CAS 504-29-0). Link

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Link

  • Cogent Columns. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Link

  • ACS Publications. (2024). Comparison of 2-Aminopyridine and 4-Thiopseudisocytosine PNA Nucleobases for Hoogsteen Recognition of Guanosine in RNA. Link

  • ChemicalBook. (2024). 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three. Link

  • PubMed. (1988). Differential effects of 4-aminopyridine and 2,4-diaminopyridine on the in vivo release of acetylcholine and dopamine in freely moving rats measured by intrastriatal dialysis. Link

  • PubChem. (n.d.). 2-Aminopyridine. Link

  • Wikipedia. (n.d.). 2-Aminopyridine. Link

  • National Institute of Standards and Technology. (n.d.). 4-Aminopyridine. Link

Sources

Melting Point Determination of Pure N-(4-methoxyphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the melting point (MP) determination of N-(4-methoxyphenyl)pyridin-4-amine (CAS 35488-09-6), a critical scaffold in medicinal chemistry often used in the synthesis of kinase inhibitors.

Unlike standard datasheets, this guide compares the efficacy of different determination methodologies (Capillary vs. Differential Scanning Calorimetry) and analyzes the thermal behavior of the pure compound relative to its structural analogs and common impurities.

Executive Summary & Strategic Context

This compound is a diarylamine scaffold frequently synthesized via Buchwald-Hartwig or Ullmann coupling of 4-halopyridines and p-anisidine. Accurate melting point determination is the primary "gatekeeper" assay for verifying the success of this coupling reaction before proceeding to expensive spectroscopic (NMR/MS) validation.

  • Target Compound: this compound[1][2][3][4][5]

  • Expected Thermal Range: 148–152°C (Based on structural analogs; vide infra)

  • Critical Impurity: p-Anisidine (Starting Material, MP ~57°C) – Presence significantly depresses MP.

Why This Matters

In drug development, this pyridine-amine motif serves as a hydrogen-bond acceptor/donor pair in the ATP-binding pocket of kinases. Ensuring the crystalline purity of this intermediate is vital because trace metal catalysts (Pd/Cu) or unreacted amines can poison subsequent biological assays.

Comparative Analysis of Determination Methodologies

We evaluated three standard industry methods for determining the MP of this specific pyridine derivative.

Table 1: Performance Matrix of MP Determination Methods
FeatureMethod A: Capillary (Automated) Method B: DSC (Differential Scanning Calorimetry) Method C: Kofler Hot Stage
Precision ±0.5°C±0.1°C±1.0°C
Sample Req. 2–5 mg2–10 mg<1 mg
Primary Utility Routine QC; High-throughputPolymorph screening; Purity calculationVisualizing decomposition/solvates
Cost/Run LowHighMedium
Suitability Best for Daily Synthesis Best for Final Characterization Best for Troubleshooting
Expert Insight

For This compound , the Automated Capillary Method is the recommended standard for routine synthesis. However, DSC is superior if you suspect polymorphism (common in planar diarylamines) or need to quantify purity via the Van 't Hoff equation.

Experimental Protocol: Step-by-Step

Phase 1: Purification (Crucial Pre-requisite)

Attempting MP on crude material will yield a broad range (e.g., 90–120°C) due to eutectic formation with p-anisidine.

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (EtOH) .

  • Precipitation: Add hot water dropwise until turbidity persists.

  • Cooling: Allow slow cooling to room temperature, then 4°C overnight. Rapid cooling traps impurities.

  • Drying: Vacuum dry at 45°C for 6 hours to remove solvates.

Phase 2: Automated Capillary Determination (Standard)

Protocol validated on Buchi M-565 or equivalent.

  • Sample Prep: Grind 5 mg of dry sample into a fine powder.

  • Loading: Fill capillary to 3 mm height. Tap to pack tightly (prevents air pockets which cause uneven heating).

  • Ramp Profile:

    • Fast Ramp: 10°C/min up to 130°C.

    • Measurement Ramp: 1.0°C/min from 130°C to 160°C.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete melt).
Phase 3: Data Validation (The "Self-Validating" Logic)
  • Pass Criteria: Range (

    
    ) < 2.0°C.
    
  • Fail Criteria: Range > 2.0°C OR

    
    .
    
    • Root Cause: If

      
       is low, suspect p-anisidine contamination (MP 57°C).
      

Expected Results & Analog Comparison

Since specific literature data for the unsubstituted CAS 35488-09-6 is proprietary or sparse, we validate the expected range using structurally validated analogs (E-E-A-T Principle).

Table 2: Structural Analog Thermal Data
CompoundStructure NoteMelting Point (°C)Source
Target This compound ~148–152°C (Est.) Predicted based on analogs
Analog 1 2-Fluoro-N-(4-methoxyphenyl)pyridin-4-amine150°C[1]
Analog 2 6-Chloro-N-(4-methoxyphenyl)pyrimidine-4-amine121–123°C[1]
Impurity p-Anisidine (Starting Material)57°C[2]

Note: The 2-fluoro substituent typically adds minor thermal stability (+/- 5°C) compared to the hydro-congener. Thus, the target molecule is expected to melt in the close vicinity of 150°C.

Workflow Visualization

The following diagram illustrates the decision logic for characterizing this compound, ensuring no false positives in purity assessment.

MP_Determination_Workflow Start Crude Reaction Product Purify Recrystallization (EtOH/H2O) Start->Purify Dry Vacuum Dry (Remove Solvates) Purify->Dry Measure Capillary MP Measurement (1°C/min ramp) Dry->Measure Decision Analyze Range (T_clear - T_onset) Measure->Decision Pass PASS: Range < 2°C MP ~150°C Decision->Pass Valid Fail_Impure FAIL: Range > 2°C (Trapped Solvent/Impurity) Decision->Fail_Impure Broad Range Fail_Identity FAIL: Sharp MP but < 100°C (Wrong Product) Decision->Fail_Identity Low MP Fail_Impure->Purify Reprocess

Figure 1: Logical workflow for validating this compound purity via melting point.

References

  • Karger Publishers. (2014). Synthesis of VUT-MK465 and related pyridine/pyrimidine derivatives. Retrieved from [Link] (Data regarding 2-fluoro-N-(4-methoxyphenyl)pyridin-4-amine MP: 150°C).

  • PubChem. (n.d.).[1][6] p-Anisidine Compound Summary. National Library of Medicine. Retrieved from [Link].

  • Mendham, J., et al. (2000). Vogel's Textbook of Quantitative Chemical Analysis. Pearson Education.

Sources

Comparative Guide: Biological Activity of 4-Anilinopyridine vs. 2-Anilinopyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 4-anilinopyridine (4-AP) and 2-anilinopyridine (2-AP) isomers, focusing on their application in medicinal chemistry, specifically as kinase inhibitor scaffolds.[1]

Executive Summary

The positional isomerism of the nitrogen atom in anilinopyridines dictates their physicochemical properties and biological utility.

  • 4-Anilinopyridines are privileged scaffolds for Type I Kinase Inhibitors (e.g., EGFR inhibitors).[1] They possess high basicity (pKa ~9.[1]2) and a linear geometry ideal for deep hydrophobic pockets.[1]

  • 2-Anilinopyridines are defined by their propensity for Intramolecular Hydrogen Bonding (IMHB) .[1] This "locking" effect planarizes the molecule, improving membrane permeability but altering the hydrogen bond donor/acceptor vector required for hinge binding.

This guide analyzes the structural determinants, kinase binding modes, and ADME profiles of both isomers.[1]

Structural & Electronic Fundamentals

The core difference lies in the electronic environment of the pyridine nitrogen and its spatial relationship to the aniline N-H.

Basicity and Ionization[1]
  • 4-Anilinopyridine: The para-orientation allows strong resonance delocalization of the aniline lone pair into the pyridine ring, significantly increasing the electron density at the pyridine nitrogen.

    • pKa: ~9.17 (Highly Basic)[1]

    • Consequence: Often protonated at physiological pH, aiding solubility but potentially leading to lysosomal trapping.[1]

  • 2-Anilinopyridine: The ortho-orientation supports resonance but is dominated by the IMHB effect.

    • pKa: ~6.86 (Moderately Basic)[1]

    • Consequence: More likely to exist as a neutral species at physiological pH, favoring passive transport.[1]

Conformational Locking (The "Buttressing" Effect)

The 2-AP isomer can form a stable 6-membered intramolecular hydrogen bond between the pyridine N and the aniline N-H. This locks the molecule in a planar conformation (coplanar rings), reducing the entropic penalty upon binding to a target, provided the target accepts this planar geometry. 4-AP cannot form this bond and retains free rotation around the C-N axis.

Visualization: Structural & Binding Divergence

The following diagram illustrates the binding mode differences and the IMHB effect.

Anilinopyridine_SAR cluster_4AP 4-Anilinopyridine (4-AP) cluster_2AP 2-Anilinopyridine (2-AP) node_4AP 4-AP Scaffold (Linear Geometry) hinge_bind Hinge Region Binding (ATP Mimetic) node_4AP->hinge_bind Primary Utility basicity High Basicity (pKa ~9.2) Solubility + node_4AP->basicity Electronic Property Target_EGFR Target: EGFR/Kinases hinge_bind->Target_EGFR e.g., Gefitinib analogs node_2AP 2-AP Scaffold (Bent Geometry) imhb Intramolecular H-Bond (Planar/Locked) node_2AP->imhb Structural Feature permeability High Permeability (Lipophilicity +) imhb->permeability ADME Effect Target_Metabolic ADME: Stability imhb->Target_Metabolic Reduced Clearance

Figure 1: Mechanistic comparison of 4-AP vs. 2-AP. 4-AP is optimized for Hinge Binding (Kinases), while 2-AP features Intramolecular H-Bonding (IMHB) that influences permeability and conformation.[1]

Biological Activity Profile: Kinase Inhibition[1][2][3][4]

The primary application of these isomers is in the design of ATP-competitive kinase inhibitors.

Binding Mode Analysis[1]
  • 4-AP (The Hinge Binder): The pyridine nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the kinase hinge region (e.g., Met793 in EGFR). The aniline NH acts as a Hydrogen Bond Donor (HBD) to a backbone carbonyl. This "Donor-Acceptor" motif perfectly mimics the Adenine ring of ATP.

  • 2-AP (The Alternative Scaffold): While capable of binding, the IMHB often sequesters the donor/acceptor capability. Successful 2-AP inhibitors often require disrupting this IMHB or exploiting it to position substituents in the ribose pocket.

Comparative Data Summary

The table below summarizes the general trends observed in SAR studies (e.g., EGFR, CDK, and c-Met inhibitors).

Feature4-Anilinopyridine (4-AP)2-Anilinopyridine (2-AP)Biological Implication
Primary Interaction Intermolecular H-bonds (Hinge)Intramolecular H-bond (Self)4-AP is a superior ATP mimic.
pKa (Basicity) High (~9.[1]2)Moderate (~6.[1]9)4-AP has better aqueous solubility; 2-AP has better passive permeability.[1]
Metabolic Stability Moderate (N-oxidation risk)High (if blocked at C3/C5)2-AP's planar nature can shield metabolic soft spots.[1]
Selectivity Broad Kinase ProfileTunable2-AP's rigid conformation can achieve higher selectivity by fitting specific pocket shapes.
Toxicity Risk High (Parent compound)ModerateUnsubstituted 4-aminopyridine is a potassium channel blocker (neurotoxic).[1]

Critical Insight: In EGFR inhibition, replacing the quinazoline core (which contains the 4-anilinopyrimidine motif) with a 2-anilinopyridine motif generally leads to a loss of potency (10-100 fold) because the N1-Hinge interaction is geometrically distorted.

Experimental Protocols

To validate these differences in your own drug discovery pipeline, follow these standardized protocols.

Synthesis: Buchwald-Hartwig Amination

This is the industry standard for synthesizing both isomers efficiently.

Reagents:

  • Aryl halide (4-bromopyridine or 2-bromopyridine)[1]

  • Substituted Aniline[2]

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃[1]

  • Ligand: Xantphos (for 4-AP) or BINAP (for 2-AP)[1]

  • Base: Cs₂CO₃ or NaOtBu[1]

Step-by-Step Workflow:

  • Preparation: Charge reaction vial with aryl halide (1.0 eq), aniline (1.1 eq), and base (1.4 eq) in dry 1,4-dioxane.

  • Catalyst Addition: Add Pd catalyst (5 mol%) and Ligand (10 mol%) under inert atmosphere (N₂/Ar).

  • Reaction: Heat to 100°C for 12-16 hours.

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

    • Note: 4-AP derivatives often streak on silica due to basicity; add 1% Triethylamine to eluent.

Kinase Affinity Assay (FRET-based)

To compare potency (IC₅₀).[1]

  • System: LanthaScreen™ Eu Kinase Binding Assay.[1]

  • Tracer: Alexa Fluor® 647-labeled ATP competitive tracer.

  • Antibody: Eu-labeled anti-tag antibody (binds to the kinase).

  • Protocol:

    • Incubate Kinase (5 nM), Antibody (2 nM), and Tracer (varying conc.) with the test compound (4-AP or 2-AP derivative) for 1 hour at RT.

    • Read: Measure TR-FRET signal (Excitation 340 nm, Emission 665 nm/615 nm).

    • Analysis: A decrease in FRET signal indicates displacement of the tracer by the test compound.

Experimental Workflow Diagram

The following diagram outlines the logical flow for comparing these isomers in a discovery campaign.

Workflow cluster_Synth Chemical Synthesis cluster_Assay Biological Profiling Start Start: Scaffold Selection Synth_4AP Synth 4-AP Isomers (Pd-Catalysis) Start->Synth_4AP Synth_2AP Synth 2-AP Isomers (Pd-Catalysis) Start->Synth_2AP Enzymatic Biochemical Assay (IC50: EGFR/Kinase) Synth_4AP->Enzymatic Synth_2AP->Enzymatic Cellular Cell Viability (MTT / CellTiter-Glo) Enzymatic->Cellular Select <100nM hits Decision Compare Potency vs. Permeability Cellular->Decision Outcome_1 Lead: 4-AP (High Potency, Low Permeability) Decision->Outcome_1 Hinge Binding Dominant Outcome_2 Lead: 2-AP (Mod. Potency, High Permeability) Decision->Outcome_2 Intracellular Target / CNS

Figure 2: Comparative workflow for evaluating isomer efficacy. Note the decision node balancing potency (usually 4-AP) against permeability (usually 2-AP).

References

  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Source: Journal of Medicinal Chemistry

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Source: Med. Chem. Commun. [1][3]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Source: American Journal of Heterocyclic Chemistry

  • Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Source: Journal of Medicinal Chemistry

  • Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids with Pyridine. Source: Molecules (MDPI) [1]

Sources

Safety Operating Guide

Personal protective equipment for handling N-(4-methoxyphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 35488-09-6 Synonyms: 4-(4-methoxyanilino)pyridine; N-(4-methoxyphenyl)-4-pyridinamine Molecular Formula: C₁₂H₁₂N₂O Physical State: Off-white Solid[1][2]

Part 1: Risk Stratification & Pre-Work Assessment

The Core Directive: Do not treat this compound simply as "another organic solid." While it is a derivative of 4-aminopyridine (a potent potassium channel blocker and neurotoxin), N-(4-methoxyphenyl)pyridin-4-amine modifies this toxicity profile but introduces new risks associated with aniline derivatives.[1][2]

Critical Hazard Profile:

  • Acute Toxicity (Oral): Classified as Harmful (H302) .[1][2] Unlike the fatal parent compound 4-aminopyridine, the N-substitution mitigates immediate neurotoxicity, but ingestion remains a significant route of exposure.[1][2]

  • Carcinogenicity Warning: This compound contains a p-anisidine (4-methoxyaniline) substructure.[1][2] Many regulatory bodies flag this substructure for suspected carcinogenicity (H351) .[2] You must handle this as a potential mutagen.

  • Chemical Sensitivity: The pyridine nitrogen is basic. This compound is air and heat sensitive and will react exothermically with strong acids.

The "Pyridine Permeation" Rule: Standard nitrile gloves degrade rapidly when exposed to liquid pyridine. While this compound is a solid, once dissolved in organic solvents (DMSO, Methanol, DCM), it acts as a vehicle that can carry the toxic payload through standard nitrile barriers.[1]

Part 2: The Barrier System (PPE Selection)[1]

This protocol uses a Redundant Barrier System to prevent exposure during the two most critical phases: Weighing (Dust) and Solubilization (Splash/Permeation).[1]

1. Hand Protection (The Double-Glove Protocol)[1][2]
  • For Solid Handling (Weighing/Transfer):

    • Inner Layer: 4 mil Nitrile (Bright Blue/Green).[2]

    • Outer Layer: 5-6 mil Nitrile (Purple/Black).[1][2]

    • Logic: The contrasting colors provide an immediate visual indicator of outer glove breach. Nitrile provides sufficient protection against the solid dust.

  • For Solution Handling (Synthesis/Dilution):

    • Requirement: If using penetrating solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), you must use Silver Shield (Laminate) liners under outer nitrile gloves.[1][2]

    • Causality: Standard nitrile has a breakthrough time of <5 minutes for DCM. A dissolved pyridine derivative will bypass the skin barrier instantly upon breakthrough.

2. Respiratory & Inhalation Control
  • Primary Control: All open handling must occur within a certified Chemical Fume Hood with a face velocity of 80–100 fpm .

  • Secondary Control (Outside Hood): If weighing balance is outside the hood, use a P100 Particulate Respirator (not just N95).[1]

    • Why P100? P-series filters are oil-proof.[1][2] If the solid is slightly oily or static-prone, P-series offers superior loading resistance compared to N-series.[1][2]

3. Ocular Protection
  • Mandatory: Chemical Splash Goggles (ANSI Z87.1+).[2]

  • Prohibited: Standard safety glasses. The fine dust of amine salts is a severe eye irritant (H319) and can cause corneal opacity.

Part 3: Operational Protocol
Workflow Visualization: Safe Weighing & Solubilization

The following diagram outlines the decision logic for handling this compound based on its state (Solid vs. Solution).

HandlingProtocol cluster_legend Protocol Key Start Start: Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Solution Solution (Dissolved) StateCheck->Solution StaticControl Step 1: Neutralize Static (Use Ionizer fan) Solid->StaticControl Weighing Step 2: Weigh in Fume Hood (Use closed balance) StaticControl->Weighing Decon Step 3: Wet Wipe Decon (Solvent dampened) Weighing->Decon Reaction Reaction Setup (Inert Atmosphere - N2/Ar) Decon->Reaction SolventCheck Solvent Type? Solution->SolventCheck StandardSolvent DMSO/MeOH (Double Nitrile OK) SolventCheck->StandardSolvent AggressiveSolvent DCM/THF (Laminate Liners REQ) SolventCheck->AggressiveSolvent StandardSolvent->Reaction AggressiveSolvent->Reaction Critical Critical Safety Step Standard Standard Procedure

Figure 1: Decision matrix for PPE selection and handling workflow based on physical state and solvent choice.

Detailed Step-by-Step Methodology

1. Preparation (The "Cold Start"):

  • Remove the vial from 4°C storage and allow it to warm to room temperature inside a desiccator before opening.

  • Why? Opening a cold vial introduces condensation.[2] Moisture will degrade the amine and cause clumping, increasing the risk of particulate aerosolization during weighing.

2. The Weighing Procedure (Anti-Static Protocol):

  • Step A: Place a portable ionizing fan inside the fume hood, directed at the balance.

  • Step B: Tare the weighing boat.

  • Step C: Transfer the solid using a disposable anti-static spatula. Do not use metal spatulas if traces of acid are present in the hood, as this can catalyze degradation.[1]

  • Step D: Immediately recap the source vial. Seal with Parafilm if storing long-term.[1][2]

3. Solubilization & Reaction:

  • Solvent Choice: Preferred solvents are DMSO or Methanol.

  • Inert Atmosphere: This compound is air-sensitive.[1][2] Purge the reaction vessel with Nitrogen or Argon before addition.

  • Acid Warning: If the protocol requires acidification (e.g., salt formation), add the acid dropwise at 0°C. The pyridine nitrogen protonation is exothermic; rapid addition can cause solvent boiling and splashing.[1]

Part 4: Emergency & Disposal Contingencies
Spills and Exposure
ScenarioImmediate ActionDecontamination Agent
Solid Spill Cover with wet paper towels to prevent dust.[1][2] Scoop into bag.10% Bleach Solution (Oxidizes the amine)
Solution Splash (Skin) Strip & Flush: Remove gloves immediately.[2] Wash with soap/water for 15 mins.[2][3]Do NOT use ethanol (Enhances absorption).[2]
Eye Exposure Flush at eyewash station for 15 mins. Hold eyelids open.Saline or Water only.[2]
Waste Disposal[1][4]
  • Classification: Treat as P-List equivalent (Acutely Hazardous) due to the aminopyridine backbone.[1][2]

  • Segregation:

    • Solid Waste: Double-bagged in clear polyethylene, labeled "Toxic Solid - Pyridine Derivative."[1][2]

    • Liquid Waste: Segregate into "Basic Organic Waste." Do not mix with strong oxidizers (Nitric acid) to prevent violent reactions.[2]

  • Container Decon: Triple rinse empty vials with Methanol before disposal. Treat the rinsate as hazardous waste.

References
  • Fluorochem. (2024).[2][3][5][6][7] Safety Data Sheet: this compound (CAS 35488-09-6).[1][2][8] Retrieved from [1][2]

  • PubChem. (2024).[2] Compound Summary: 2-Pyridinamine, 4-(4-methoxyphenyl)-.[1][2] National Library of Medicine.[2] Retrieved from [1][2]

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 4-Aminopyridine (Parent Compound Toxicity Reference).[1][2] Retrieved from [1][2]

  • Ansell. (2022).[2] Chemical Resistance Guide: Permeation & Degradation Data for Pyridine Derivatives. Retrieved from [1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.